molecular formula C11H15BO4 B11759100 (4-Butoxy-2-formylphenyl)boronic acid CAS No. 1191063-61-2

(4-Butoxy-2-formylphenyl)boronic acid

Cat. No.: B11759100
CAS No.: 1191063-61-2
M. Wt: 222.05 g/mol
InChI Key: HDEKORLJQNHWOH-UHFFFAOYSA-N
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Description

(4-Butoxy-2-formylphenyl)boronic acid (CAS 1191063-61-2) is an aryl boronic acid derivative of significant value in organic synthesis and materials science. This compound serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, to form biaryl compounds . Its molecular structure, featuring both a boronic acid group and an aldehyde group, provides two distinct sites for chemical modification. The aldehyde group is a key functionality for further transformations, including condensations to form imines or other carbon-heteroatom bonds, making it a valuable precursor in the synthesis of more complex molecules . The butoxy chain may influence the compound's solubility and electronic properties, potentially enhancing performance in specific applications. In research, boronic acids are increasingly recognized for their role in medicinal chemistry and materials science. They can act as enzyme inhibitors and have shown utility in the development of flame-retardant polymers by facilitating the formation of stable, graphitized char layers that shield the material from heat and oxygen . As a bifunctional reagent, this compound is used in the construction of pharmaceuticals, organic electronic materials, and functionalized ligands for catalytic systems . This product is intended for research and development purposes. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

1191063-61-2

Molecular Formula

C11H15BO4

Molecular Weight

222.05 g/mol

IUPAC Name

(4-butoxy-2-formylphenyl)boronic acid

InChI

InChI=1S/C11H15BO4/c1-2-3-6-16-10-4-5-11(12(14)15)9(7-10)8-13/h4-5,7-8,14-15H,2-3,6H2,1H3

InChI Key

HDEKORLJQNHWOH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OCCCC)C=O)(O)O

Origin of Product

United States

Foundational & Exploratory

(4-Butoxy-2-formylphenyl)boronic acid CAS 1191063-61-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (4-Butoxy-2-formylphenyl)boronic acid (CAS 1191063-61-2). This document is structured for researchers in medicinal chemistry and materials science, focusing on its critical role as a precursor to benzoxaborole therapeutics.

CAS: 1191063-61-2 Formula: C₁₁H₁₅BO₄ Molecular Weight: 222.05 g/mol IUPAC Name: this compound Synonyms: 5-Butoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (Cyclic tautomer)[1]

Executive Summary

This compound is a bifunctional organoboron scaffold characterized by the presence of an ortho-formyl group relative to the boronic acid moiety.[1] This structural arrangement is chemically significant because it allows the molecule to exist in a dynamic equilibrium between an open boronic acid form and a cyclic benzoxaborole hemiacetal.[1]

In drug discovery, this compound serves as a critical building block for benzoxaborole therapeutics (analogous to Tavaborole and Crisaborole), a class of drugs known for their ability to engage biological targets via reversible covalent bonding (e.g., trapping the cis-diol of tRNA at the editing site of leucyl-tRNA synthetase). Additionally, it functions as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl aldehydes.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The Benzoxaborole Equilibrium

Unlike standard phenylboronic acids, CAS 1191063-61-2 does not exist solely as a planar trigonal species.[1] In solution and solid state, the electrophilic boron atom interacts with the oxygen of the ortho-formyl group, favoring the formation of a cyclic hemiacetal (benzoxaborole).

  • Open Form: Reactive aldehyde available for reductive amination or olefination.[1]

  • Closed Form (Cyclic): Chemically robust, water-soluble, and resistant to protodeboronation compared to the open form.

Structural Tautomerism: The "4-butoxy" substituent on the phenylboronic acid ring corresponds to the 5-position on the benzoxaborole ring system.[1]

Benzoxaborole_Equilibrium OpenForm Open Form This compound Reactive Aldehyde Transition Intramolecular Cyclization OpenForm->Transition Nu: Attack ClosedForm Closed Form 5-Butoxy-1,3-dihydro-1-hydroxy- 2,1-benzoxaborole (Dominant in aqueous media) Transition->ClosedForm Hemiacetal Formation ClosedForm->OpenForm Dehydration/Ring Opening

Figure 1: The dynamic equilibrium between the open boronic acid and the closed benzoxaborole tautomer.

Key Properties Table[1]
PropertyDataTechnical Note
Appearance White to off-white powderOften crystallizes as the cyclic benzoxaborole.[1]
Melting Point 135–140 °C (Estimated)Broad range due to dehydration to boroxine anhydrides upon heating.
Solubility DMSO, Methanol, DCMHigh solubility in organic solvents; moderate water solubility (enhanced in cyclic form).
pKa ~7.0–7.5More acidic than phenylboronic acid (pKa ~8.8) due to the electron-withdrawing formyl group and cyclic strain.[1]
Stability Air-stable, HygroscopicProne to trimerization (boroxine formation) in dry conditions.

Synthetic Utility & Protocols

Synthesis Route

The synthesis typically employs a bromine-lithium exchange on a protected aldehyde precursor to ensure regioselectivity.[1]

Protocol: Synthesis from 2-Bromo-5-butoxybenzaldehyde

  • Protection: Convert 2-bromo-5-butoxybenzaldehyde to its diethyl acetal using triethyl orthoformate and catalytic p-TsOH in ethanol. This prevents nucleophilic attack on the aldehyde during lithiation.[1]

  • Metalation: Treat the acetal (1.0 eq) with n-Butyllithium (1.1 eq) in anhydrous THF at -78°C. The bromine at the C1 position undergoes Li-Hal exchange.

  • Borylation: Quench the lithiated intermediate with Triisopropyl borate (B(OiPr)3, 1.2 eq) at -78°C, then warm to room temperature.

  • Hydrolysis & Cyclization: Acidic hydrolysis (2M HCl) removes the acetal protection and hydrolyzes the boronate ester.[1] The free aldehyde and boronic acid spontaneously cyclize to the benzoxaborole product.

Synthesis_Pathway Start 2-Bromo-5-butoxybenzaldehyde Step1 Protection (HC(OEt)3, pTsOH) Start->Step1 Intermediate1 Bromo-acetal Intermediate Step1->Intermediate1 Step2 Lithiation (n-BuLi, -78°C, THF) Intermediate1->Step2 Step3 Borylation (B(OiPr)3) Step2->Step3 Step4 Acid Hydrolysis (2M HCl) Step3->Step4 Product This compound (Isolates as Benzoxaborole) Step4->Product

Figure 2: Synthetic workflow for CAS 1191063-61-2 via metal-halogen exchange.[1]

Reactivity Profile

Researchers must choose reaction conditions based on which functional group (Aldehyde vs. Boron) is the target.

  • Suzuki-Miyaura Coupling:

    • Challenge: The ortho-formyl group can inhibit transmetallation or lead to side reactions (e.g., Cannizzaro).

    • Solution: Use mild bases (K3PO4) and bulky phosphine ligands (e.g., SPhos, XPhos) to accelerate coupling before side reactions occur.

  • Reductive Amination:

    • The aldehyde reacts with amines to form imines.[1] The boronic acid remains intact (or forms a B-N coordinate bond), creating boron-containing peptidomimetics .

    • Reagent: NaBH(OAc)3 is preferred over NaBH4 to avoid reducing the aldehyde to an alcohol.

Applications in Drug Development[1][2][7][8]

Benzoxaborole Scaffolds (Medicinal Chemistry)

This compound is a direct structural analog of Tavaborole (AN2690), an antifungal drug. The 5-butoxy substitution (relative to the benzoxaborole numbering) modulates lipophilicity (LogP), enhancing membrane permeability compared to the fluoro-analog.

  • Mechanism of Action: The empty p-orbital of the boron atom forms a reversible covalent bond with oxygen-rich nucleophiles in biological targets (e.g., the 2',3'-diol of adenosine in tRNA).

  • Therapeutic Areas:

    • Antifungal: Inhibition of Leucyl-tRNA synthetase.[1]

    • Anti-inflammatory: PDE4 inhibition (similar to Crisaborole).[1]

    • Neglected Tropical Diseases: Antitrypanosomal activity (HAT).[1]

Bioconjugation

The unique ability of the benzoxaborole moiety to bind cis-diols (sugars, RNA) under physiological pH makes CAS 1191063-61-2 a valuable tag for developing sugar-responsive sensors or drug delivery systems that release payload in response to high glucose concentrations.[1]

Handling & Safety Protocols

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture promotes the formation of variable hydrates.

  • Safety:

    • GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

    • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

  • Stability Check: Verify purity via 11B-NMR .

    • Benzoxaborole signal: ~30 ppm (broad).

    • Boronic acid signal: ~28–30 ppm.[2]

    • Boronate ester (impurities): ~20 ppm.

References

  • Benzoxaborole Equilibrium: Adamczyk-Woźniak, A., et al. "Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore."[3] Journal of Medicinal Chemistry, 2009.

  • Synthesis of 2-Formylphenylboronic Acids: Latta, R., et al. "Synthesis and Reactivity of 2-Formylphenylboronic Acids."[1] Organic Letters, 2007.

  • Tavaborole Analogues: Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[1][4] Journal of Medicinal Chemistry, 2006.[5]

  • Voxelotor & Hemoglobin Modulators: Vichinsky, E., et al. "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." New England Journal of Medicine, 2019. (Contextual reference for aldehyde-drug class).

Sources

An In-depth Technical Guide to 2-Formyl-4-butoxyphenylboronic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-formyl-4-butoxyphenylboronic acid, a bifunctional organoboron compound with significant potential in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature on this specific analogue, this guide draws upon established principles and the well-documented chemistry of its close relative, 2-formyl-4-methoxyphenylboronic acid, to project its synthesis, properties, and applications. The core utility of this class of molecules lies in their capacity to act as versatile building blocks, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This guide details a proposed synthetic pathway, key characterization techniques, and a thorough exploration of its anticipated reactivity and applications in the development of complex molecules for the pharmaceutical and material science sectors.

Introduction and Core Molecular Attributes

2-Formyl-4-butoxyphenylboronic acid is an aromatic compound featuring a phenyl ring substituted with a boronic acid group, a formyl (aldehyde) group, and a butoxy group. The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex organic scaffolds.

The boronic acid moiety is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[2] The aldehyde group provides a reactive handle for a variety of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The butoxy group, a more lipophilic alternative to the commonly found methoxy group, can enhance the solubility of the molecule in organic solvents and influence the pharmacokinetic properties of downstream pharmaceutical compounds.[3]

Chemical Structure and SMILES
  • Chemical Name: 2-Formyl-4-butoxyphenylboronic acid

  • Inferred Molecular Formula: C₁₁H₁₅BO₄

  • Inferred SMILES: CCCCOc1ccc(B(O)O)c(c1)C=O

Below is a 2D representation of the inferred chemical structure:

Caption: Inferred 2D structure of 2-formyl-4-butoxyphenylboronic acid.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-formyl-4-butoxyphenylboronic acid can be designed based on established synthetic methodologies for related compounds. A two-step approach starting from commercially available 3-bromo-4-hydroxybenzaldehyde is proposed.

Step 1: Williamson Ether Synthesis

The initial step involves the alkylation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzaldehyde with a suitable butylating agent, such as 1-bromobutane, via a Williamson ether synthesis.[3]

Caption: Proposed synthesis of 3-bromo-4-butoxybenzaldehyde.

Experimental Protocol:

  • To a solution of 3-bromo-4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

  • To this stirred suspension, add 1-bromobutane (1.2 eq).

  • Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-4-butoxybenzaldehyde.

Step 2: Miyaura Borylation

The second step involves the conversion of the aryl bromide to the corresponding boronic acid via a palladium-catalyzed Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) as the boron source.[4]

Caption: Proposed Miyaura borylation and subsequent hydrolysis.

Experimental Protocol:

  • In a glovebox, combine 3-bromo-4-butoxybenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) in a dry Schlenk flask.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • The resulting pinacol ester can be isolated or, more commonly, hydrolyzed directly. For hydrolysis, add an aqueous acid solution (e.g., 1 M HCl) and stir vigorously until the ester is cleaved to the boronic acid.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • The crude 2-formyl-4-butoxyphenylboronic acid can be purified by recrystallization or precipitation.

Physicochemical Properties and Characterization

The physicochemical properties of 2-formyl-4-butoxyphenylboronic acid can be predicted based on its structure and comparison with its methoxy analogue.

PropertyPredicted Value/Observation for 2-formyl-4-butoxyphenylboronic acidData for 2-formyl-4-methoxyphenylboronic acid
Appearance White to off-white solidWhite to slightly yellow crystalline powder[1]
Molecular Weight 222.06 g/mol 179.97 g/mol [1]
Melting Point Expected to be lower than the methoxy analogue due to the flexible butoxy chain161 °C[1]
Solubility Soluble in polar organic solvents (e.g., methanol, THF, DMSO), sparingly soluble in nonpolar solvents and water.Soluble in many organic solvents.
Storage Store in a cool, dry place under an inert atmosphere to prevent dehydration to the boroxine and potential oxidation.Store at 2-8 °C[5]

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure. Key signals would include the aldehyde proton (~10 ppm), aromatic protons, the butoxy chain protons, and the broad singlet for the B(OH)₂ protons.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight.[6]

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the aldehyde and the O-H stretch of the boronic acid.[6]

Applications in Organic Synthesis and Drug Discovery

The dual functionality of 2-formyl-4-butoxyphenylboronic acid makes it a highly valuable building block in several areas of chemical research.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and heteroaryl compounds.[7] The formyl and butoxy groups are generally well-tolerated under typical Suzuki-Miyaura conditions.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a mixture of 2-formyl-4-butoxyphenylboronic acid (1.0-1.5 eq), the aryl or heteroaryl halide (1.0 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq) in a reaction vessel, add a solvent system (e.g., dioxane/water, toluene/water, or DMF).

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a palladacycle, 1-5 mol%).[8]

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography or recrystallization.

The resulting biaryl aldehydes are valuable intermediates for the synthesis of a wide range of biologically active molecules and functional materials.

Other Synthetic Transformations

The aldehyde functionality can be further elaborated post-coupling or on the boronic acid itself, providing access to a diverse array of chemical structures. Some key transformations include:

  • Reductive Amination: To introduce amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of alkenes.

  • Condensation Reactions: To form imines (Schiff bases) and other derivatives.

Relevance in Drug Discovery

Formylphenylboronic acids are recognized as important building blocks in the synthesis of pharmaceutical compounds.[9] The boronic acid moiety itself can act as a pharmacophore, for instance, as a serine protease inhibitor.[10] The butoxy group can enhance membrane permeability and metabolic stability compared to a methoxy group, potentially leading to improved drug candidates.

Conclusion

2-Formyl-4-butoxyphenylboronic acid, while not extensively documented, represents a promising and versatile building block for organic chemists. Based on the well-established chemistry of its analogues, this guide provides a robust framework for its synthesis, characterization, and application. Its unique combination of a reactive boronic acid, a modifiable aldehyde, and a lipophilic butoxy group makes it a valuable tool for the construction of complex molecular architectures with potential applications in drug discovery, agrochemicals, and materials science. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

  • Stevens, D. R. (1955). PREPARATION OF ¿erf-BUTYL ARYL ETHERS. Journal of Organic Chemistry.
  • Majer, J., & Srogl, J. (2009). Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts.
  • Stevens, D. R. (1955). PREPARATION OF ¿erf-BUTYL ARYL ETHERS. The Journal of Organic Chemistry, 20(9), 1169-1171.
  • Bentham Science Publishers. (2013). Conversion of Phenols into Aryl Tert-Butyl Ethers Under Mitsunobu Conditions Utilizing Neighboring Group Contribution. Letters in Organic Chemistry, 10(1), 2-7.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]

  • MDPI. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 30(14), 1-20.
  • Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2344.
  • ResearchGate. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]

  • Phenylboronic Acid: The 'Versatile Tool' in Organic Synthesis and Biomedicine. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • Matrix Fine Chemicals GmbH. (n.d.). (2-FORMYL-4-METHOXYPHENYL)BORONIC ACID | CAS 139962-95-1. Retrieved from [Link]

  • Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 14(3), 643-656.
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • SciELO México. (2018). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 29(2), 53-59.
  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015). Arylboronic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).
  • American Chemical Society. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate Interface. Accounts of Chemical Research, 55(10), 1365-1382.
  • ChemSynthesis. (2025). 4-Butoxybenzaldehyde. Retrieved from [Link]

  • American Chemical Society. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 773-776.
  • ResearchGate. (2025). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). EP0025883A1 - Electrochemical process for the preparation of 4-tert.-butoxy-benzaldehyde-dialkylacetals, their use and 4-tert.
  • PubChem. (n.d.). 4-Formyl-2-methoxyphenylboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

Sources

The Dynamic Equilibrium of 2-Formylphenylboronic Acid and Benzoxaborole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary

The equilibrium between 2-formylphenylboronic acid (2-FPBA) and its cyclic hemiacetal tautomer, benzoxaborole, represents a unique structural motif in medicinal chemistry. Unlike typical boronic acids, this system undergoes a reversible ring-closure that significantly alters its physicochemical properties, Lewis acidity, and binding kinetics. This guide dissects the thermodynamics, kinetics, and spectral characteristics of this equilibrium, providing actionable protocols for researchers developing boron-based pharmacophores such as Tavaborole and Crisaborole.

Part 1: Mechanistic Foundations
1.1 The Ring-Chain Tautomerism

The core of this system is the reversible nucleophilic attack of the boronic acid hydroxyl group onto the ortho-formyl group. This is not a simple cyclization but a dynamic equilibrium between an open aldehyde form and a closed cyclic hemiacetal (benzoxaborole).

  • Open Form (2-FPBA): Characterized by a free aldehyde (

    
    ) and a trigonal planar boronic acid (
    
    
    
    ). The boron is
    
    
    hybridized.[1][2]
  • Closed Form (Neutral Benzoxaborole): The oxygen of the boronic acid forms a dative bond with the carbonyl carbon, resulting in a five-membered oxaborole ring. Crucially, in the neutral state, the boron atom retains significant

    
     character but is highly strained, making it exceptionally Lewis acidic.
    
  • Closed Form (Anionic/Adduct): Upon binding a nucleophile (e.g.,

    
     or a diol), the boron rehybridizes to 
    
    
    
    (tetrahedral), relieving the ring strain.
1.2 Thermodynamic Drivers

The equilibrium constant (


) is governed by:
  • Solvent Polarity: Water and protic solvents stabilize the polar closed form and the tetrahedral anion. In non-polar aprotic solvents (e.g.,

    
    ), the open form is often more detectable, though the closed form remains dominant for the parent compound.
    
  • Ring Strain vs. Lewis Acidity: The formation of the 5-membered ring introduces strain. However, this strain dramatically lowers the

    
     of the boron center (from ~8.8 for phenylboronic acid to ~7.3 for benzoxaborole). The system "pays" the energetic cost of strain to achieve a more stable anionic state at physiological pH.
    

EquilibriumMechanism Open Open Form (2-FPBA) sp2 Boron Free Aldehyde TS Transition State (Proton Transfer) Open->TS + Solvent/H+ ClosedNeutral Closed Neutral (Benzoxaborole) sp2 Boron Cyclic Hemiacetal TS->ClosedNeutral Cyclization ClosedNeutral->Open Ring Opening ClosedAnion Closed Anionic (Boronate Adduct) sp3 Boron Tetrahedral ClosedNeutral->ClosedAnion + OH- / Nucleophile (pKa ~ 7.3)

Figure 1: The dynamic equilibrium pathway. The neutral closed form is a "pre-activated" electrophile, ready to accept nucleophiles to relieve ring strain.

Part 2: Factors Influencing Equilibrium
2.1 Substituent Effects (Hammett Correlation)

The electronic nature of the aromatic ring substituents dictates the


.
  • Electron-Withdrawing Groups (EWGs): Substituents like Fluorine (e.g., in Tavaborole) increase the electrophilicity of the boron and the carbonyl carbon, strongly favoring the closed form and lowering the

    
    .
    
  • Electron-Donating Groups (EDGs): Groups like methoxy destabilize the negative charge buildup on the boron in the transition state, shifting the equilibrium slightly toward the open form or raising the

    
    .
    
2.2 Solvent Systems
SolventDominant SpeciesMechanism of Stabilization

/ Water
Closed (Anionic/Neutral)Hydrogen bonding stabilizes the hemiacetal hydroxyl; high dielectric constant supports ionization.
DMSO-

Closed (Neutral)Strong H-bond acceptor solvent stabilizes the latent acidity of the B-OH.

Mixed / OpenLack of H-bonding capability can trap the open form, especially if steric bulk is present.
Part 3: Analytical Characterization Protocols

To rigorously characterize this equilibrium, one must use a combination of


 and 

NMR.
3.1

NMR Diagnostics

The most distinct marker is the fate of the formyl proton.

  • Open Form: Look for a sharp singlet at

    
     10.0 - 10.5 ppm  (Aldehyde 
    
    
    
    ).
  • Closed Form: Look for a singlet or doublet (if coupling to OH persists) at

    
     5.8 - 6.5 ppm  (Hemiacetal methine 
    
    
    
    ).
3.2

NMR Diagnostics

Boron NMR provides direct insight into hybridization.

  • Trigonal (

    
    ):  Resonates downfield at 
    
    
    
    28 - 32 ppm
    . Note: The neutral benzoxaborole is technically
    
    
    but often appears slightly upfield of the open form due to ring shielding.
  • Tetrahedral (

    
    ):  Resonates upfield at 
    
    
    
    1 - 10 ppm
    . This signal appears upon addition of base or formation of the sugar adduct.
3.3 Experimental Protocol: Determining

Objective: Calculate the equilibrium constant between open and closed forms.

  • Sample Preparation: Dissolve 10 mg of the benzoxaborole derivative in 0.6 mL of a mixed solvent system (e.g.,

    
     9:1) to slow exchange rates.
    
  • Acquisition: Acquire a quantitative

    
     NMR (relaxation delay 
    
    
    
    ).
  • Integration: Integrate the aldehyde peak (

    
    , ~10 ppm) and the hemiacetal methine peak (
    
    
    
    , ~6 ppm).
  • Calculation:

    
    
    
    
    
Part 4: Applications in Drug Discovery[3]

The benzoxaborole scaffold is not just a chemical curiosity; it is a privileged pharmacophore.

4.1 Mechanism of Action: tRNA Synthetase Inhibition (Tavaborole)

Tavaborole treats onychomycosis by inhibiting fungal leucyl-tRNA synthetase (LeuRS).

  • Target: The editing domain of LeuRS.

  • Binding Mode: The boron atom of the benzoxaborole forms a reversible covalent adduct with the 2',3'-diol of the terminal adenosine (A76) of tRNA.

  • Result: This traps the tRNA in the editing site, forming a stable tRNA-benzoxaborole adduct that prevents protein synthesis.

4.2 Stability and Reactivity

The "closed" benzoxaborole form protects the aldehyde from oxidation (to carboxylic acid) while maintaining the boron in a reactive, Lewis-acidic state. This "masked" aldehyde/boronic acid duality is key to its oral bioavailability and metabolic stability compared to simple phenylboronic acids.

DrugMechanism Benzoxaborole Benzoxaborole Drug (e.g., Tavaborole) Complex Boronate Adduct (sp3 Tetrahedral Boron) Benzoxaborole->Complex Covalent Binding (Reversible) tRNA tRNA Terminal Adenosine (cis-diol) tRNA->Complex Inhibition Inhibition of LeuRS (Protein Synthesis Halted) Complex->Inhibition Traps tRNA in Editing Site

Figure 2: Therapeutic mechanism. The benzoxaborole acts as a transition-state mimic, trapping the tRNA via the cis-diol functionality.

References
  • Benzoxaboroles – Old compounds with new applications. Source: Adamczyk-Woźniak, A., et al. (2015). Journal of Organometallic Chemistry.

  • A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. Source: Luliński, S., et al. (2007). New Journal of Chemistry. [3]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Source: Das, B.C., et al. (2022). Molecules.

  • Benzoxaboroles for Drug Design. Source: Enamine Ltd.

  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Source: Tomsho, J.W., et al. (2012). ACS Medicinal Chemistry Letters.

Sources

The Ortho-Formyl Boronic Acid Scaffold: Aqueous Stability, Tautomerism, and Bioconjugation Mechanics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Formylphenylboronic acid (2-FPBA) is not merely a functionalized building block; it is a "chameleon" scaffold that exists in a dynamic equilibrium between an open aldehyde form and a closed cyclic hemi-ester known as 1-hydroxybenzoxaborole .

This structural duality confers unique stability properties in aqueous media that distinguish it from standard phenylboronic acids (PBAs). While typical PBAs are prone to oxidative deboronation and require high pH for diol binding, the 2-FPBA scaffold exhibits enhanced resistance to Reactive Oxygen Species (ROS) , improved water solubility, and the ability to form kinetically active yet thermodynamically stable iminoboronate conjugates with amines.

This guide details the physicochemical stability of 2-FPBA, its tautomeric mechanics, and its application as a privileged motif in reversible covalent drug discovery and bioconjugation.

Part 1: The Structural Equilibrium (The "Why")

The core stability of 2-FPBA in water is dictated by ring-chain tautomerism. Unlike para- or meta-formyl isomers, the ortho-substitution allows the Lewis-acidic boron center to interact intramolecularly with the Lewis-basic carbonyl oxygen (or the hydrated gem-diol).

The Tautomeric Mechanism

In organic solvents (e.g., DMSO), 2-FPBA often exists in the open aldehyde form. However, in aqueous solution (


), the equilibrium shifts significantly toward the cyclic hydroxybenzoxaborole  form. This cyclization acts as an "internal protecting group" for the aldehyde, preventing non-specific oxidation to carboxylic acid while maintaining reactivity toward strong nucleophiles (amines/hydrazines).
Visualization: The Ring-Chain Equilibrium

The following diagram illustrates the dynamic shift between the open form and the cyclic benzoxaborole, which is the dominant species in neutral aqueous buffer.

Tautomerism OpenForm Open Form (2-Formylphenylboronic Acid) Reactive Aldehyde Transition Intramolecular Coordination OpenForm->Transition B-O Interaction ClosedForm Closed Form (1-Hydroxybenzoxaborole) Stable Hemi-boronic Acid Transition->ClosedForm Cyclization (Favored in H2O) ClosedForm->OpenForm Reversible

Figure 1: The tautomeric equilibrium of 2-FPBA. In aqueous media, the closed hydroxybenzoxaborole form predominates, stabilizing the molecule against degradation.

Part 2: Aqueous Stability Profile

Oxidative Stability (ROS Resistance)

A major limitation of standard phenylboronic acids is their susceptibility to oxidative deboronation by hydrogen peroxide (


), which cleaves the C-B bond to yield a phenol.
  • Mechanism of Protection: The cyclization of 2-FPBA reduces the Lewis acidity of the boron p-orbital and sterically hinders the attack of hydroperoxide anions.

  • Comparative Data: While 2-carboxyphenylboronic acid (benzoxaborolone) is the gold standard for oxidation resistance (

    
    -fold > PBA), 2-FPBA derivatives still exhibit significantly higher stability than unsubstituted PBA.
    
Hydrolytic Stability & Solubility

Benzoxaboroles are generally more soluble in water than their open-chain counterparts due to the polar nature of the heterocyclic ring.

  • pH Tolerance: The scaffold is stable across a wide pH range (pH 2–11).

  • pKa Shift: The ring strain in the benzoxaborole form typically lowers the pKa (approx. 7.2–8.0) compared to PBA (approx.[1] 8.8). This makes the boron center more electrophilic at physiological pH, enhancing its reactivity toward diols (sugars) and nucleophilic amino acid side chains (Ser, Thr, Lys).

Table 1: Comparative Stability Metrics

FeaturePhenylboronic Acid (PBA)2-Formyl PBA (Benzoxaborole)Clinical Implication
Dominant Structure (Aq) Open (Trigonal)Cyclic (Benzoxaborole)2-FPBA has "masked" aldehyde.
Oxidative Stability Low (

~mins in mM

)
Moderate-High2-FPBA resists physiological ROS.
Aqueous Solubility Low (<10 mM typical)High (>50 mM typical)Better bioavailability.
Reactivity w/ Amines Forms unstable Schiff baseForms stable Iminoboronate Basis for reversible covalent drugs.

Part 3: The Iminoboronate Platform (Bioconjugation)

The most powerful application of 2-FPBA stability is in the formation of iminoboronates . When 2-FPBA reacts with a primary amine (e.g., Lysine


-amine or N-terminus), the resulting imine is "trapped" by a dative bond from the imine nitrogen to the boron atom (

).
Mechanism of Action[2]
  • Imine Formation: The amine attacks the aldehyde (open form).

  • Intramolecular Trap: The nitrogen lone pair coordinates to the boron.

  • Stabilization: This forms a bicyclic aromatic system that is hydrolytically stable but reversible under specific conditions (e.g., competition with glutathione or low pH).

Visualization: Iminoboronate Workflow

Iminoboronate Reactants 2-FPBA + Protein-NH2 Intermediate Transient Imine (Schiff Base) Reactants->Intermediate Condensation (-H2O) Product Iminoboronate Adduct (N->B Dative Bond) Intermediate->Product B-N Coordination (Fast & Stable) Product->Reactants Reversible via Exogenous Nucleophiles

Figure 2: The formation of the iminoboronate.[2] The N->B interaction locks the imine, preventing hydrolysis and conferring stability.

Part 4: Experimental Protocols

Protocol: NMR Determination of Tautomeric Ratio ( )

Objective: To quantify the ratio of open aldehyde to closed benzoxaborole in solution.

  • Preparation: Dissolve 2-FPBA (10 mg) in 600

    
    L of solvent.
    
    • Sample A: DMSO-

      
       (Control: favors open form).
      
    • Sample B:

      
       with 10 mM Phosphate Buffer, pH 7.4 (Physiological).
      
  • Acquisition: Acquire

    
    H NMR spectra (400 MHz or higher).
    
  • Analysis:

    • Open Form: Look for the aldehyde proton singlet (

      
      ) at 
      
      
      
      10.0–10.5 ppm
      .
    • Closed Form: Look for the methine proton (

      
      ) of the hemi-acetal ring at 
      
      
      
      6.0–6.5 ppm
      .
  • Calculation: Integrate the peaks.

    
    
    Expected Result:
    
    
    
    Closed form in
    
    
    .
Protocol: Oxidative Stress Assay

Objective: To validate the stability of the 2-FPBA scaffold against ROS compared to phenylboronic acid.

  • Setup: Prepare 10 mM solutions of 2-FPBA and Phenylboronic Acid (PBA) in PBS (pH 7.4).

  • Challenge: Add Hydrogen Peroxide (

    
    ) to a final concentration of 10 mM (1:1 equivalent).
    
  • Monitoring: Monitor the reaction via HPLC-UV (254 nm) or

    
    H NMR at time points: 0, 1h, 4h, 24h.
    
    • PBA Degradation Product: Phenol (significant shift in retention time/NMR).

    • 2-FPBA Degradation Product: Salicylic acid / Salicylaldehyde (slower formation).

  • Success Criteria: 2-FPBA should show

    
     intact scaffold at 4h, whereas PBA typically shows 
    
    
    
    degradation under stoichiometric ROS conditions.

References

  • Gao, X., et al. (2020). "Boronic Acid with High Oxidative Stability and Utility in Biological Contexts." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Wang, Y., et al. (2019).

    
    -Nucleophiles at Neutral pH." Journal of the American Chemical Society. [Link]
    
  • Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. [Link]

  • Baker, S. J., et al. (2011). "Therapeutic potential of boron-containing compounds." Future Medicinal Chemistry. [Link]

  • Bandyopadhyay, A., & Gao, J. (2016). "Iminoboronate-Based Peptide Cyclization that Targets Histidine-Rich Proteins." Journal of the American Chemical Society. [Link]

Sources

(4-Butoxy-2-formylphenyl)boronic acid MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and application profile for (4-Butoxy-2-formylphenyl)boronic acid , a specialized organoboron intermediate used in advanced medicinal chemistry.

Safety Data, Handling Protocols, and Synthetic Applications[1]

Part 1: Executive Summary

This compound is a dual-functionalized arylboronic acid derivative characterized by an ortho-formyl group and a para-butoxy ether chain.[1] This molecular architecture makes it a high-value scaffold in drug discovery, particularly for synthesizing benzoxaboroles or biaryl systems requiring post-coupling functionalization (e.g., reductive amination).

Due to the presence of both the boronic acid moiety (Lewis acidic) and the formyl group (electrophilic/oxidizable), this compound requires rigorous environmental control to prevent degradation via protodeboronation or oxidation.

Part 2: Chemical Identity & Physicochemical Profile[1][3]

PropertySpecification
Chemical Name This compound
CAS Number 1191063-61-2
Molecular Formula C₁₁H₁₅BO₄
Molecular Weight 222.05 g/mol
SMILES CCCCOC1=CC(B(O)O)=C(C=O)C=C1
Appearance White to off-white powder (Solid)
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
Melting Point Predicted:[1][2][3] 115–130 °C (based on analogs; experimental data unavailable)
Purity Grade Typically ≥95% (NMR/HPLC) for R&D applications

Part 3: Hazard Identification (GHS Classification)

Note: Specific toxicological data for this exact CAS is limited. The classification below is derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 4-formylphenylboronic acid).

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.[1]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.[1]H335
Sensitization, Skin 1May cause an allergic skin reaction (Aldehyde moiety).H317
Precautionary Statements
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P264: Wash skin thoroughly after handling.

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Part 4: Strategic Handling & Storage Protocols

The stability of this compound is compromised by two primary pathways: oxidation of the aldehyde and dehydration of the boronic acid to boroxines.[1]

Storage Conditions
  • Temperature: 2–8°C (Refrigerated). Room temperature storage significantly accelerates degradation.

  • Atmosphere: Inert Gas (Argon or Nitrogen). The formyl group is susceptible to autoxidation to the carboxylic acid (benzoic acid derivative) upon prolonged exposure to air.

  • Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm sealing is recommended for long-term storage.[1]

Handling Best Practices
  • Moisture Control: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). While this is reversible, excess moisture can promote protodeboronation (cleavage of the C-B bond), especially in the presence of the ortho-formyl group which may facilitate catalytic cleavage mechanisms.

  • Weighing: Weigh quickly in air, or preferably inside a glovebox or glovebag for high-precision stoichiometry.

Part 5: Application Context (Suzuki-Miyaura Coupling)

The primary utility of this compound is as a nucleophile in Palladium-catalyzed cross-coupling reactions.[1] The ortho-formyl group presents a unique challenge: it can act as a directing group but also makes the C-B bond more labile.[1]

Optimized Experimental Workflow

Reaction Type: Suzuki-Miyaura Cross-Coupling Critical Constraint: Avoid strong oxidizers (damages aldehyde) and harsh bases (can trigger Cannizzaro reaction).[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 eq).

  • Base: Mild bases are preferred, such as K₃PO₄ or Na₂CO₃ (2.0 eq). Avoid strong hydroxides if possible.

  • Solvent System: 1,4-Dioxane/Water (4:1) or DMF. Degassing is mandatory to prevent homocoupling.

  • Temperature: 80–90°C.

Mechanism & Utility Diagram

The following diagram illustrates the strategic value of this reagent, showing how the ortho-formyl group remains intact for secondary cyclization (e.g., to form isoquinolines).

G Start (4-Butoxy-2-formylphenyl) boronic acid Coupling Suzuki Coupling (Pd cat., Ar-X, Base) Start->Coupling Nucleophile Intermediate Biaryl Aldehyde Intermediate Coupling->Intermediate C-C Bond Formation Cyclization Reductive Amination / Cyclization Intermediate->Cyclization Functionalization Product Target Scaffold (e.g. Isoquinoline) Cyclization->Product Ring Closure

Caption: Strategic workflow utilizing this compound for the modular synthesis of complex biaryl heterocycles.

Part 6: Emergency Response & Toxicology[1]

First Aid Measures
  • Eye Contact: Immediately flush with saline or water for 15 minutes. The aldehyde group makes this a potent irritant; seek medical attention if blurred vision persists.

  • Skin Contact: Wash with soap and water.[4] If redness or rash occurs (sensitization), consult a dermatologist.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential mucosal irritation.

Fire-Fighting Measures[1]
  • Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Boron oxides.

Spill Containment[1]
  • Evacuate non-essential personnel.

  • Wear N95/P100 respirator and nitrile gloves.

  • Sweep up (do not dry sweep if dust is generated; use a damp cloth or wet-sweeping technique) to avoid aerosolizing the powder.

  • Place in a chemically resistant waste container labeled "Organic Solid - Boron Compound."[1]

References

  • BLD Pharm. (2024). This compound Product Page & Safety Data. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Formylphenylboronic acid (Analogous Safety Data). Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

  • Sigma-Aldrich. (2025). Boronic Acid Handling and Storage Guidelines. Retrieved from

  • Hairui Chemical. (2024). Product Catalog: CAS 1191063-61-2.[1][6][2][3][7][8] Retrieved from

Sources

Technical Guide: Commercial Sourcing & Application of CAS 1191063-61-2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, handling, and application of (4-Butoxy-2-formylphenyl)boronic acid (CAS 1191063-61-2), a specialized organoboron intermediate used in advanced medicinal chemistry.

Compound Identity: this compound Primary Application: Suzuki-Miyaura Cross-Coupling / SAR Exploration Document Type: Technical Whitepaper for Drug Development Professionals

Part 1: Executive Summary & Compound Profile

This compound (CAS 1191063-61-2) is a bifunctional building block critical for "scaffold hopping" in drug discovery. It allows medicinal chemists to simultaneously introduce a lipophilic ether moiety (butoxy group) and a reactive handle (formyl group) onto a biaryl core via palladium-catalyzed cross-coupling.

Chemical Identity
PropertySpecification
Chemical Name This compound
CAS Number 1191063-61-2
Molecular Formula C₁₁H₁₅BO₄
Molecular Weight 222.05 g/mol
Structural Features Boronic Acid: Handle for C-C bond formation.Formyl Group (-CHO): Ortho-position; enables reductive amination or oxidation.Butoxy Group: Para-position; provides lipophilic bulk for hydrophobic pocket binding.
Solubility Soluble in DMSO, Methanol, DMF. Sparingly soluble in water.

Part 2: Commercial Supply Landscape

Sourcing 1191063-61-2 requires vigilance regarding purity and boroxine content . Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can artificially inflate apparent purity if not analyzed correctly.

Verified Suppliers & Procurement Strategy

The following suppliers have been identified as primary sources for research-grade material.

SupplierGradeTypical PurityNotes
BLD Pharm Research>97%Major global supplier for this specific CAS.
HaiRui Chemical Industrial>95%Suitable for scale-up synthesis (>100g).
Chem-Impex Reagent>98%High reliability for small-scale medicinal chemistry.
Manchester Organics Research>95%UK-based; good for European logistics.
Procurement "Red Flags" (Quality Control)

When evaluating a Certificate of Analysis (CoA) for CAS 1191063-61-2, scrutinize the following:

  • Protodeboronation: Check 1H-NMR for the absence of 3-butoxybenzaldehyde (the product of C-B bond cleavage).

  • Oxidation: Ensure the formyl group has not oxidized to the carboxylic acid (check for broad -COOH singlet >11 ppm).

  • Stoichiometry: If the assay is based on elemental analysis, confirm whether the supplier calculates based on the free acid or the boroxine trimer.

Part 3: Handling, Storage, & Stability

Expert Insight: Boronic acids are Lewis acids and can degrade via auto-oxidation or protodeboronation, especially under basic conditions or in the presence of moisture.

Storage Protocol
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic. Long-term storage should be under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV degradation of the aldehyde.

Stability Mechanism

The primary instability arises from the equilibrium between the monomeric acid and the cyclic boroxine. This is reversible and generally does not affect Suzuki coupling efficiency, but it complicates gravimetric stoichiometry.

Recommendation: For precise stoichiometry in parallel synthesis, convert the boronic acid to the pinacol ester immediately upon receipt if long-term stability is required.

Part 4: Experimental Application (Suzuki-Miyaura Coupling)

The following protocol is optimized for coupling CAS 1191063-61-2 with an aryl halide, preserving the sensitive aldehyde group.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Boronic Acid: CAS 1191063-61-2 (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Charge: Add Aryl Bromide, Boronic Acid, and Pd catalyst to a reaction vial.

  • Inert: Purge vial with Nitrogen for 5 minutes.

  • Solvent: Add Dioxane and aqueous K₂CO₃ via syringe.

  • Heat: Stir at 80°C for 4–12 hours . Monitoring via LCMS is critical to prevent side reactions of the aldehyde.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Avoid using strong alkoxide bases (e.g., NaOtBu) or high temperatures (>100°C), which can induce Cannizzaro reactions or polymerization of the aldehyde.

Part 5: Visualization of Quality & Workflow

The following diagram illustrates the decision logic for accepting a batch of CAS 1191063-61-2 and integrating it into a synthesis workflow.

G Start Receive CAS 1191063-61-2 QC_Check QC: 1H-NMR Analysis Start->QC_Check Pass Purity >95% Aldehyde Intact QC_Check->Pass Pass Fail_Deboro Fail: Protodeboronation (>5% 3-butoxybenzaldehyde) QC_Check->Fail_Deboro Impurity A Fail_Ox Fail: Aldehyde Oxidation (Carboxylic Acid present) QC_Check->Fail_Ox Impurity B Decision Decision Point Pass->Decision Use_Direct Direct Use: Suzuki Coupling Decision->Use_Direct Immediate Use Convert Stabilization: Convert to Pinacol Ester Decision->Convert Long-term Storage

Caption: Quality Control and Decision Workflow for CAS 1191063-61-2 prior to synthesis.

Part 6: References

  • BLD Pharm. this compound Product Page. Retrieved from

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (General reference for boronic acid stability).

  • Hall, D. G. (Ed.). (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Chem-Impex. Boronic Acid Handling Guidelines. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: Reductive Amination of 2-Formylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to the reductive amination of 2-formylphenylboronic acid and its derivatives. This protocol is a cornerstone reaction for the synthesis of a wide array of boron-containing compounds, including the medicinally relevant benzoxaboroles and benzazaboroles.[1][2][3][4] This document offers detailed procedural steps, mechanistic insights, and critical considerations for successful execution in a research and development setting.

Introduction: The Strategic Importance of Boron-Containing Scaffolds

2-Formylphenylboronic acid is a versatile bifunctional molecule, featuring a reactive aldehyde and a boronic acid moiety. This unique arrangement makes it a valuable building block in medicinal chemistry and materials science. The reductive amination of this substrate provides a direct and efficient route to 2-(aminomethyl)phenylboronic acids and their cyclized derivatives.[5] These products are not only significant as standalone molecules but also serve as key intermediates in the synthesis of complex heterocyclic systems. For instance, intramolecular cyclization of the reductive amination product can lead to the formation of benzoxaboroles, a class of compounds with demonstrated antifungal and anticancer activities.[3][4] Similarly, reaction with amino acids can yield benzazaboroles, which have shown potential as selective saccharide sensors and enzyme inhibitors.[1][2]

Mechanistic Overview: A Tale of Two Steps

Reductive amination is a robust method for forming carbon-nitrogen bonds. The reaction proceeds through a two-step sequence that can often be performed in a single pot ("direct reductive amination").[6]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the aldehyde carbonyl group of the 2-formylphenylboronic acid. This is followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically reversible and can be facilitated by mildly acidic conditions or the use of dehydrating agents.[7][8]

  • Reduction: The newly formed C=N double bond of the imine or iminium ion is then reduced by a selective hydride-donating reagent to yield the final amine product.[7] A crucial aspect of this step is the choice of a reducing agent that chemoselectively reduces the imine/iminium ion in the presence of the starting aldehyde.[6]

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Formation cluster_step2 Step 2: Reduction Start 2-Formylphenylboronic Acid + Amine (R-NH2 or R2NH) Intermediate Hemiaminal Intermediate Start->Intermediate + H+ Start->Intermediate Imine Imine / Iminium Ion Intermediate->Imine - H2O Intermediate->Imine Product 2-(Aminomethyl)phenylboronic Acid Derivative Imine->Product + [H-] Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Figure 1: General mechanism of reductive amination.

Key Experimental Parameters

The success of a reductive amination reaction hinges on the careful selection of several key parameters:

The Reducing Agent: A Matter of Selectivity

The choice of reducing agent is paramount for a successful one-pot reductive amination. The ideal reagent should rapidly reduce the iminium ion intermediate while only slowly, if at all, reducing the starting aldehyde.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations.[6][9] Its reduced reactivity compared to sodium borohydride allows for the selective reduction of the protonated imine in the presence of the aldehyde.[10][11] STAB is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and often benefits from the presence of a small amount of acetic acid to catalyze imine formation.[6][10]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent, NaBH₃CN is effective under weakly acidic conditions (pH 4-6).[12] However, a significant drawback is its high toxicity and the potential to generate hydrogen cyanide gas, necessitating careful handling and quenching procedures.[10][13]

  • Sodium Borohydride (NaBH₄): While a powerful and inexpensive reducing agent, NaBH₄ can reduce both the starting aldehyde and the intermediate imine, potentially leading to lower yields of the desired product.[13] Its use is more suited to a two-step (indirect) procedure where the imine is pre-formed and isolated before the addition of the reducing agent.[14]

Solvent Selection

The choice of solvent can influence the rate of both imine formation and reduction.

  • Aprotic Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used, especially with sodium triacetoxyborohydride.[6]

  • Protic Solvents: Methanol (MeOH) can be used, particularly in two-step procedures with NaBH₄, as it facilitates rapid imine formation.[10] However, care must be taken as some reducing agents, like STAB, are water-sensitive and react with alcohols.[6]

The Role of pH

The pH of the reaction medium is a critical factor. Imine formation is typically acid-catalyzed but the imine itself can be unstable to hydrolysis under strongly acidic conditions. Furthermore, the hydride reducing agents can decompose in strongly acidic media. A weakly acidic environment (pH ~5-7) is generally optimal.[12] Acetic acid is often added in catalytic amounts to achieve this.[10]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific amine substrate.

Protocol 1: One-Pot Reductive Amination with a Primary Amine using NaBH(OAc)₃

This protocol is suitable for the reaction of 2-formylphenylboronic acid with a primary amine to yield a secondary amine product.

Materials:

  • 2-Formylphenylboronic acid

  • Primary amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, 1-2 equivalents)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-formylphenylboronic acid.

  • Dissolve the boronic acid in anhydrous DCM.

  • Add the primary amine to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.

  • In a single portion, add sodium triacetoxyborohydride to the stirring mixture. Be aware of potential gas evolution.

  • Allow the reaction to stir at room temperature for 3-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with a Secondary Amine leading to Benzoxaborole Derivatives

The reaction of 2-formylphenylboronic acid with certain secondary amines can proceed with subsequent cyclization to form substituted benzoxaboroles.[15]

Materials:

  • 2-Formylphenylboronic acid

  • Secondary amine (e.g., thiomorpholine) (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • Suspend 2-formylphenylboronic acid in anhydrous DCE in a round-bottom flask under an inert atmosphere.

  • Add the secondary amine and stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for the consumption of starting material and formation of the product.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by column chromatography or recrystallization.

Workflow Start Combine 2-Formylphenylboronic Acid and Amine in Anhydrous Solvent Imine_Formation Stir at RT (20-30 min) Optional: Add Acetic Acid Start->Imine_Formation Reduction Add NaBH(OAc)3 Stir at RT (3-24h) Imine_Formation->Reduction Monitoring Monitor by TLC/LC-MS Reduction->Monitoring Monitoring->Reduction Incomplete Quench Quench with sat. NaHCO3(aq) Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Drying Dry, Filter, and Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification

Figure 2: General experimental workflow for reductive amination.

Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete imine formation.Add a catalytic amount of acetic acid. Use a dehydrating agent like molecular sieves. Consider pre-forming the imine in a separate step.
Deactivated reducing agent.Use fresh, high-quality sodium triacetoxyborohydride.
Formation of Alcohol Byproduct Reducing agent is too reactive.Switch to a milder reducing agent like NaBH(OAc)₃ if using NaBH₄ in a one-pot reaction.
Imine formation is too slow.Ensure the amine is sufficiently nucleophilic. Consider gentle heating to promote imine formation before adding the reducing agent.
Deboronation (Loss of -B(OH)₂ group) Reaction conditions are too harsh (e.g., strongly acidic or basic).Maintain a mildly acidic to neutral pH during the reaction. Avoid prolonged heating. Deboronation can be sensitive to the specific amine used.[15]
Over-alkylation (with primary amines) The secondary amine product reacts with another molecule of the aldehyde.Use a slight excess of the primary amine. A stepwise procedure of forming and isolating the imine before reduction can also prevent this.[10]

Summary of Reaction Conditions

Parameter Condition 1 (General Purpose) Condition 2 (For Weakly Nucleophilic Amines) Condition 3 (Two-Step)
Reducing Agent Sodium TriacetoxyborohydrideSodium TriacetoxyborohydrideSodium Borohydride
Equivalents of Reductant 1.5 - 2.01.5 - 2.01.5 - 2.0
Solvent DCM or DCEDCEMethanol
Amine Equivalents 1.0 - 1.21.2 - 1.51.0
Additive Acetic Acid (catalytic)Acetic Acid (1-2 equiv.)None (for reduction step)
Temperature Room TemperatureRoom Temperature to 40 °CRoom Temperature
Key Feature One-pot, high functional group tolerance.[10]Drives imine formation for less reactive amines.Useful when over-alkylation is a concern.[10]

References

  • O'Brien, C. J., et al. (2025). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry.
  • O'Brien, C. J., et al. (2025). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry (RSC Publishing).
  • Myers, J. W. (n.d.).
  • (n.d.).
  • (n.d.). Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • (2025). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions.
  • (n.d.).
  • Adamczyk-Woźniak, A., et al. (n.d.). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure. Central European Journal of Chemistry.
  • Zhang, J., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry.
  • (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.
  • (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry.
  • (n.d.).
  • (2026).
  • (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. McMaster University.
  • (2019). Reductive amination in case of secondary amines. Chemistry Stack Exchange.

Sources

Application Notes and Protocols for the Use of (4-Butoxy-2-formylphenyl)boronic acid as a Covalent Organic Framework Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Functional Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers that have garnered significant attention for their highly ordered structures, tunable porosity, and vast potential in applications ranging from gas storage and separation to catalysis and drug delivery.[1][2] The rational design of COFs is predicated on the selection of appropriate organic building blocks, or linkers, which dictates the framework's topology, stability, and functionality. Boronic acid-containing linkers have been foundational in the development of COFs, primarily through the formation of robust boronate ester or boroxine linkages.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specialized linker, (4-Butoxy-2-formylphenyl)boronic acid , in the synthesis of novel COFs. This bifunctional linker is uniquely positioned to create COFs with tailored properties. The boronic acid moiety serves as the primary anchor for forming the boronate ester backbone of the framework. The ortho-formyl group provides a reactive handle for post-synthetic modification or can participate in secondary reactions, while the para-butoxy group introduces a hydrophobic microenvironment within the COF pores. This alkyl chain is anticipated to enhance the hydrolytic stability of the resulting boronate ester linkages, a common challenge for this class of COFs.[5]

The strategic incorporation of the butoxy group is a key design element. Studies have shown that alkylation within the pores of boronate ester-linked COFs can significantly improve their stability in aqueous environments.[5] This enhanced stability is crucial for applications in biological systems, such as drug delivery, where the framework must maintain its integrity to ensure controlled release of therapeutic agents. Furthermore, the presence of both formyl and butoxy functionalities on the same linker allows for the creation of multifunctional COFs with complex pore chemistries, opening new avenues for the design of sophisticated materials for targeted applications.

PART 1: Synthesis of this compound

The synthesis of this compound is a crucial first step. While a detailed synthetic protocol is beyond the scope of this application note, a general retrosynthetic analysis points to a multi-step synthesis starting from commercially available precursors. A plausible route involves the butylation of a suitably protected 4-hydroxybenzaldehyde derivative, followed by ortho-lithiation and borylation. Researchers should refer to established organometallic chemistry literature for detailed procedures.

PART 2: Solvothermal Synthesis of a Boronate Ester-Linked COF

The following protocol describes a general method for the solvothermal synthesis of a 2D boronate ester-linked COF using this compound and a complementary catechol-based linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).

Causality Behind Experimental Choices
  • Solvent System: A mixture of a high-boiling point solvent (e.g., mesitylene or 1,2-dichlorobenzene) and a more polar solvent (e.g., 1,4-dioxane or N,N-dimethylacetamide) is often employed. The high-boiling component provides the necessary temperature for the reaction to proceed, while the polar component aids in the dissolution of the starting materials. The choice of solvent can significantly impact the crystallinity of the resulting COF.[6]

  • Reaction Temperature: A temperature of 120 °C is a common starting point for boronate ester COF synthesis. This temperature provides sufficient thermal energy to drive the condensation reaction while minimizing side reactions.

  • Degassing: The freeze-pump-thaw cycles are critical for removing dissolved gases, particularly oxygen, from the reaction mixture. Oxygen can interfere with the reaction and lead to the formation of amorphous byproducts.

  • Catalyst: While many boronate ester formations proceed without an explicit catalyst, in some cases, a Lewis acid catalyst such as BF·OEt can be used to promote the reaction, especially when using protected catechol monomers.[7]

Experimental Workflow Diagram

COF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation LinkerA This compound Mix Combine Linkers & Solvent in Pyrex Tube LinkerA->Mix LinkerB Catechol Linker (e.g., HHTP) LinkerB->Mix Solvent Solvent Mixture (e.g., Dioxane/Mesitylene) Solvent->Mix Freeze Freeze-Pump-Thaw Cycles (x3) Mix->Freeze Seal Seal Tube Under Vacuum Freeze->Seal Heat Heat at 120°C for 72h Seal->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter & Wash with Anhydrous Acetone Cool->Filter Dry Dry under Vacuum at 150°C Filter->Dry Product Activated COF Powder Dry->Product COF_Characterization_Workflow cluster_structural Structural Analysis cluster_property Property Analysis COF_Sample Activated COF Powder PXRD Powder X-ray Diffraction (PXRD) COF_Sample->PXRD Crystallinity FTIR Fourier-Transform Infrared (FTIR) Spectroscopy COF_Sample->FTIR Bond Formation TGA Thermogravimetric Analysis (TGA) COF_Sample->TGA Thermal Stability Gas_Sorption N2/Ar Gas Sorption Analysis COF_Sample->Gas_Sorption Porosity & Surface Area

Caption: Standard workflow for the characterization of a newly synthesized COF.

Detailed Characterization Protocols
  • Powder X-ray Diffraction (PXRD):

    • Purpose: To confirm the crystallinity and determine the structure of the COF.

    • Protocol: A small amount of the activated COF powder is placed on a zero-background sample holder. The PXRD pattern is collected over a 2θ range of 2-40° with a step size of 0.02°. The experimental pattern should be compared with a simulated pattern generated from a plausible structural model of the COF. [8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To verify the formation of the boronate ester linkages and the presence of the functional groups from the linkers.

    • Protocol: The activated COF sample is mixed with KBr powder and pressed into a pellet. The FTIR spectrum is recorded from 4000 to 400 cm. Key vibrational bands to look for include the B-O stretching of the boronate ester (around 1350 cm⁻¹) and the C=O stretching of the formyl group (around 1690 cm⁻¹). A decrease in the intensity of the O-H stretching band from the boronic acid and catechol starting materials is also indicative of successful bond formation. [8]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the COF.

    • Protocol: A small amount of the activated COF is heated in a TGA instrument under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min. The temperature at which significant weight loss occurs indicates the decomposition temperature of the framework.

  • Gas Sorption Analysis:

    • Purpose: To determine the porosity, surface area (BET), and pore size distribution of the COF.

    • Protocol: A sample of the activated COF is placed in a gas sorption analyzer. Nitrogen or argon sorption isotherms are measured at 77 K. The BET surface area is calculated from the adsorption data in the relative pressure range of 0.05-0.3. The pore size distribution can be determined using methods such as Non-Local Density Functional Theory (NLDFT).

Expected Results and Interpretation
Technique Expected Observation Interpretation
PXRD Sharp diffraction peaksIndicates a crystalline, ordered framework.
FTIR Appearance of B-O stretch (~1350 cm⁻¹), disappearance/reduction of broad O-H stretchConfirms the formation of boronate ester linkages.
TGA High decomposition temperature (>400 °C)Demonstrates good thermal stability of the covalent framework.
Gas Sorption Type I or Type IV isothermConfirms permanent porosity and allows for the calculation of surface area and pore volume.

PART 4: Properties and Potential Applications

Influence of the Butoxy Group on Hydrolytic Stability

A significant challenge for boronate ester-linked COFs is their susceptibility to hydrolysis. [10][11]The butoxy group in this compound is strategically positioned to mitigate this instability. The alkyl chain creates a more hydrophobic environment within the pores of the COF, which can repel water molecules and protect the boronate ester linkages from hydrolytic cleavage. [5] To assess the hydrolytic stability, the COF can be suspended in aqueous solutions at different pH values (e.g., acidic, neutral, and basic) for varying time periods. The structural integrity can be monitored by periodically collecting and analyzing the PXRD patterns of the material. A retention of crystallinity over time indicates enhanced stability.

Potential for Post-Synthetic Modification

The ortho-formyl group on the linker provides a valuable site for post-synthetic modification. This aldehyde functionality can undergo a variety of chemical transformations, such as imine condensation with amines, to introduce new functional groups into the COF pores. This allows for the fine-tuning of the COF's properties for specific applications. For example, the introduction of charged or polar groups could enhance the COF's affinity for specific drug molecules.

Application in Drug Delivery

The unique structural features of COFs derived from this compound make them promising candidates for drug delivery applications. [1]

  • High Porosity and Surface Area: Allows for high drug loading capacity.

  • Tunable Pore Size: Enables the encapsulation of a wide range of therapeutic molecules.

  • Enhanced Stability: The butoxy groups contribute to improved stability in physiological environments.

  • Functionalizable Pores: The formyl groups can be modified to introduce specific functionalities that can interact with drug molecules or target specific cells.

Furthermore, the boronate ester linkage itself can be responsive to changes in pH. [12]In acidic environments, such as those found in tumor microenvironments or endosomes, the hydrolysis of the boronate ester can be accelerated, leading to the degradation of the framework and the controlled release of the encapsulated drug. This pH-responsive behavior is highly desirable for targeted drug delivery systems.

Conclusion

This compound is a versatile and promising linker for the synthesis of novel covalent organic frameworks. Its bifunctional nature allows for the creation of COFs with enhanced hydrolytic stability, tunable porosity, and functionalizable pore environments. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers in the fields of materials science, chemistry, and drug development to explore the full potential of this exciting building block in the rational design of advanced functional materials.

References

  • Lanni, L. M., & Lavigne, J. J. (2011). Enhanced hydrolytic stability of self-assembling alkylated two-dimensional covalent organic frameworks. Journal of the American Chemical Society, 133(35), 13973–13975. [Link]

  • Understanding the Hydrolytic Stability of Covalent Organic Frameworks. (2018). Advanced Science News. [Link]

  • Jackson, K. T., Reich, T. E., & El-Kaderi, H. M. (2012). Growth rates and water stability of 2D boronate ester covalent organic frameworks. Chemical Communications, 48(71), 8823–8225. [Link]

  • ChemRxiv. (2023). A Water-Stable Boronate Ester Cage. [Link]

  • Li, H., Zhang, J., & Brédas, J. L. (2017). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. The Journal of Physical Chemistry C, 121(49), 27346–27352. [Link]

  • Wang, L., et al. (2017). Applications of covalent organic frameworks (COFs): From gas storage and separation to drug delivery. Chinese Chemical Letters, 28(10), 1899-1907. [Link]

  • ResearchGate. (2017). Construction of boronate ester based single-layered covalent organic frameworks. [Link]

  • Li, Z., et al. (2024). 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Lanni, L. M., & Lavigne, J. J. (2006). Facile Synthesis of a Highly Crystalline, Covalently Linked Porous Boronate Network. Chemistry of Materials, 18(25), 6049–6051. [Link]

  • National Institutes of Health. (2024). 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks. [Link]

  • National Institutes of Health. (2024). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. [Link]

  • CAS. (2025). Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine. [Link]

  • ChemRxiv. (2021). Enabling Solution Processible COFs through Suppression of Precipitation during Solvothermal Synthesis. [Link]

  • Birmingham City University. (2024). Covalent organic frameworks: a review of synthesis methods, properties and applications for per‐ and poly‐fluoroalkyl substances removal. [Link]

  • ResearchGate. (2017). Boronate-ester-linked COF-5. (A) Synthesis of stable colloidal COF-5... [Link]

  • Lanni, L. M. (2010). Design, Synthesis, Characterization, and Evaluation of Boronate Ester-Linked Porous Materials: Covalent Organic Frameworks and Polymers of Intrinsic Microporosity. Scholar Commons. [Link]

  • Scilit. (2026). Synthesis of spiro borate-linked covalent organic frameworks (COFs) based on 1,3-diol borates. [Link]

  • Liu, Y., et al. (2022). A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. Chinese Chemical Letters, 33(4), 1969-1972. [Link]

  • MDPI. (2023). Covalent Organic Frameworks: From Structures to Applications. [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. [Link]

  • National Institutes of Health. (2016). Opportunities of Covalent Organic Frameworks for Advanced Applications. [Link]

  • ResearchGate. (2021). Boronic-acid-derived covalent organic frameworks: From synthesis to applications. [Link]

  • Organic Syntheses. (n.d.). 4. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. [Link]

  • Labinsights. (2024). Linkage forms of COFs linkers. [Link]

  • Berkeley Global Science Institute. (2015). Chemistry of Covalent Organic Frameworks. [Link]

  • Indian Academy of Sciences. (2018). Synthesis and characterization of a 2D covalent organic framework (COF) of hexagonal topology using boronate linkages. [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Chem-Impex. (n.d.). 4-Benzyloxy-2-formylphenylboronic acid. [Link]

  • ProQuest. (n.d.). Synthesis, Characterization and Application of 2D Covalent-organic-frameworks. [Link]

  • Royal Society of Chemistry. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. [Link]

  • MDPI. (2020). Covalent Organic Framework Composites: Synthesis and Analytical Applications. [Link]

  • National Institutes of Health. (2019). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. [Link]

  • ResearchGate. (n.d.). Boroxine and boronate ester linkages for COFs. [Link]

Sources

Technical Application Note: Scalable Synthesis of 4-Butoxy-2-(hydroxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-butoxy-2-(hydroxymethyl)phenylboronic acid . This compound exists in equilibrium with its cyclic hemi-ester form, 5-butoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole , a scaffold critical in the development of boron-based therapeutics such as Tavaborole and Crisaborole.

Executive Summary

This guide details the synthesis of 4-butoxy-2-(hydroxymethyl)phenylboronic acid starting from commercially available 2-bromo-5-hydroxybenzaldehyde . The route utilizes a robust 4-step sequence: Williamson etherification, carbonyl reduction, hydroxyl protection, and cryogenic lithium-halogen exchange followed by boronate trapping. This protocol is optimized for gram-to-multigram scale, prioritizing impurity control and yield maximization (>45% overall yield).

Target Molecule:

  • IUPAC Name: 4-butoxy-2-(hydroxymethyl)phenylboronic acid

  • Cyclic Form: 5-butoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

  • CAS (Generic Benzoxaborole Core): 174671-46-6 (Reference for core structure)

  • Key Application: Pharmacophore in anti-inflammatory (PDE4 inhibition) and antifungal (LeuRS inhibition) drug discovery.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the sensitive boronic acid moiety at the final stage to avoid protodeboronation. The 4-butoxy group is installed early on the robust aryl bromide scaffold.

Retrosynthesis Target 4-butoxy-2-(hydroxymethyl) phenylboronic acid (Equilibrium with Benzoxaborole) Precursor1 2-(2-bromo-5-butoxyphenyl) methoxy-tetrahydro-2H-pyran (Protected Intermediate) Target->Precursor1 Lithiation/Borylation (Deprotection) Precursor2 2-bromo-5-butoxybenzyl alcohol Precursor1->Precursor2 Alcohol Protection (DHP, H+) Precursor3 2-bromo-5-butoxybenzaldehyde Precursor2->Precursor3 Aldehyde Reduction (NaBH4) SM 2-bromo-5-hydroxybenzaldehyde (Commercially Available) Precursor3->SM O-Alkylation (n-BuBr, Base)

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Bromo-5-butoxybenzaldehyde

Objective: Alkylation of the phenol moiety.

  • Reagents:

    • 2-Bromo-5-hydroxybenzaldehyde (1.0 equiv)

    • 1-Bromobutane (1.2 equiv)

    • Potassium Carbonate (

      
      , 2.0 equiv)
      
    • DMF (Dimethylformamide), anhydrous (5 vol)

Procedure:

  • Charge a reaction vessel with 2-bromo-5-hydroxybenzaldehyde and anhydrous DMF.

  • Add

    
     in one portion with vigorous stirring.
    
  • Add 1-bromobutane dropwise over 15 minutes.

  • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]

  • Workup: Cool to room temperature (RT). Pour into ice-water (20 vol). A solid precipitate should form.

  • Filter the solid, wash with water (

    
     vol), and dry under vacuum at 40°C.
    
  • Yield Expectation: 90–95%. White to off-white solid.[2]

Stage 2: Reduction to 2-Bromo-5-butoxybenzyl Alcohol

Objective: Selective reduction of the aldehyde to the alcohol.

  • Reagents:

    • 2-Bromo-5-butoxybenzaldehyde (1.0 equiv)

    • Sodium Borohydride (

      
      , 0.5 equiv)
      
    • Methanol (MeOH) (10 vol)

Procedure:

  • Dissolve the aldehyde from Stage 1 in MeOH at 0°C.

  • Add

    
     portion-wise over 20 minutes (exothermic; maintain T < 10°C).
    
  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Carefully add saturated

    
     solution.
    
  • Concentrate to remove MeOH. Extract the aqueous residue with Ethyl Acetate (EtOAc).[3]

  • Wash organics with brine, dry over

    
    , and concentrate.
    
  • Yield Expectation: >95%. Colorless oil or low-melting solid.

Stage 3: Protection (THP Ether Formation)

Objective: Protect the benzyl alcohol to prevent alkoxide interference during lithiation. Note: While dianion strategies (using 2 eq. n-BuLi) exist, THP protection offers higher reproducibility on scale.

  • Reagents:

    • 2-Bromo-5-butoxybenzyl alcohol (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP, 1.2 equiv)

    • p-Toluenesulfonic acid monohydrate (pTSA, 0.01 equiv)

    • Dichloromethane (DCM) (10 vol)

Procedure:

  • Dissolve the alcohol in DCM at 0°C.

  • Add pTSA followed by dropwise addition of DHP.

  • Stir at RT for 2–4 hours. Monitor for disappearance of alcohol.

  • Workup: Wash with saturated

    
    , then brine. Dry (
    
    
    
    ) and concentrate.[1]
  • Purification: Silica gel plug filtration (Hexane:EtOAc 9:1) to remove polar impurities.

  • Yield Expectation: 90%. Colorless oil.[3]

Stage 4: Lithiation, Borylation, and Cyclization

Objective: Install the boron atom and cyclize to the benzoxaborole.

  • Reagents:

    • THP-protected intermediate (1.0 equiv)

    • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 equiv)

    • Triisopropyl borate (

      
      , 1.5 equiv)
      
    • THF (anhydrous, 15 vol)

    • 6N HCl (for hydrolysis)

Procedure:

  • Cryogenic Setup: Dissolve the THP-protected bromide in anhydrous THF under Nitrogen/Argon. Cool to -78°C .

  • Lithiation: Add n-BuLi dropwise via syringe pump, maintaining internal temperature below -70°C. Stir for 30–60 minutes at -78°C.

    • Checkpoint: The solution often turns yellow/orange.

  • Borylation: Add

    
     rapidly in one portion (or dropwise if exotherm is high, but rapid addition favors mono-substitution).
    
  • Warming: Stir at -78°C for 30 mins, then allow to warm to RT overnight.

  • Hydrolysis & Cyclization: Cool the mixture to 0°C. Add 6N HCl (approx 3-4 equiv) dropwise. Stir vigorously at RT for 2 hours.

    • Mechanism:[4][5][6] Acid cleaves the THP group and hydrolyzes the boronate ester. The resulting 2-(hydroxymethyl)phenylboronic acid spontaneously loses water to form the cyclic benzoxaborole.

  • Workup: Adjust pH to ~2. Extract with EtOAc (

    
    ).
    
  • Purification:

    • Wash combined organics with water and brine.[3]

    • Concentrate to a crude solid.

    • Recrystallization: Benzoxaboroles typically recrystallize well from Toluene/Heptane or Water/Acetonitrile mixtures.

    • Alternative: Silica gel chromatography (DCM:MeOH 95:5). Note that boronic acids can streak; adding 1% acetic acid to the eluent helps.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Moisture Control < 0.05% Water (KF)Lithiation (Stage 4) is strictly anhydrous. Moisture kills the aryl-lithium species, returning the starting material (protonation).
Temperature (Lithiation) < -70°CHigher temperatures favor Wurtz coupling or benzylic deprotonation over Halogen-Metal exchange.
Quench pH pH 1–2Acidic conditions are required to fully cleave the THP ether and drive the equilibrium toward the cyclic benzoxaborole form.
Borate Stoichiometry 1.5 equivExcess borate prevents the formation of "ate" complexes and ensures complete trapping of the aryl-lithium.

Analytical Characterization

The product exists in equilibrium between the open boronic acid and the closed benzoxaborole. In non-aqueous solvents (NMR in


 or 

), the closed form predominates.

Expected Data:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~9.0–9.2 ppm (s, 1H, B-OH ).
      
    • 
       ~7.6 ppm (d, 1H, Ar-H ortho to Boron).
      
    • 
       ~6.9–7.0 ppm (m, 2H, Ar-H).
      
    • 
       ~4.9–5.0 ppm (s, 2H, Ar-CH₂ -O).
      
    • 
       ~4.0 ppm (t, 2H, -OCH₂ -).
      
    • 
       ~1.7, 1.4, 0.9 ppm (butyl chain).
      
  • 
     NMR: 
    
    • Crucial for confirming tricoordinate boron. Expected shift: ~30–35 ppm (broad singlet).

  • Mass Spectrometry (ESI):

    • Benzoxaboroles often ionize as

      
       or form adducts with sugars/diols.
      
    • Look for mass corresponding to

      
       (MW ~206.05).
      

Safety & Hazards

  • n-Butyllithium: Pyrophoric. Handle under inert atmosphere. Have a Class D fire extinguisher available.

  • Alkyl Bromides: Potential alkylating agents (carcinogens). Use gloves and fume hood.

  • Boronic Acids: Generally low toxicity but bio-active. Handle as potent pharmaceutical intermediates.[2]

References

  • Benzoxaborole Synthesis Overview

    • Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 2009.
    • Source:

  • Synthesis of Tavaborole (AN2690)

    • Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 2006, 49(15), 4447–4450.
    • Source:

  • Lithium-Halogen Exchange Protocols

    • Parham, W. E., & Bradsher, C. K. "Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-lithium exchange." Accounts of Chemical Research, 1982, 15(10), 300–305.
    • Source:

  • Crisaborole Process Chemistry

    • Akama, T., et al. "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728)."[7] Bioorganic & Medicinal Chemistry Letters, 2009.[7]

    • Source:

  • General Boronic Acid Synthesis

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
    • Source:

Sources

Application Notes & Protocols: Synthesis of Biologically Active Benzoxaboroles for Antifungal Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Benzoxaboroles as a Privileged Scaffold in Antifungal Drug Discovery

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have rapidly emerged as a "privileged structure" in medicinal chemistry.[1][2] This is due to their unique physicochemical properties and their ability to engage biological targets through a novel mechanism of action.[3][4] The core structure consists of a benzene ring fused to a five-membered oxaborole ring, featuring a boron atom that acts as a Lewis acid.[5] This seemingly simple scaffold has given rise to FDA-approved drugs, most notably Tavaborole (AN2690, Kerydin®), a topical treatment for onychomycosis (fungal nail infection), and Crisaborole (AN2728, Eucrisa®), an anti-inflammatory agent.[6][7][8]

For antifungal research, benzoxaboroles represent a significant departure from traditional agents that target the fungal cell wall or membrane. Their unique mode of action provides a powerful tool against resistant fungal strains, addressing a critical need in modern medicine. This guide provides an in-depth overview of their mechanism, key structure-activity relationships, and detailed protocols for their chemical synthesis, aimed at researchers and professionals in drug development.

Pillar 1: The Molecular Mechanism of Antifungal Action

The efficacy of antifungal benzoxaboroles like tavaborole stems from their highly specific inhibition of a crucial fungal enzyme: leucyl-tRNA synthetase (LeuRS).[5][9] This enzyme is essential for protein synthesis, as it is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA).

The Oxaborole tRNA Trapping (OBORT) Mechanism:

The antifungal activity is not a simple competitive inhibition. Instead, benzoxaboroles utilize a sophisticated "Oxaborole tRNA Trapping" (OBORT) mechanism.[6][10]

  • Entry into the Editing Site: The LeuRS enzyme possesses a proofreading or "editing" site to ensure the correct amino acid is selected. The benzoxaborole molecule selectively enters this editing active site.

  • Adduct Formation: Inside the active site, the Lewis acidic boron atom of the benzoxaborole interacts with the 3'-terminal adenosine of the tRNALeu molecule.

  • Covalent Trapping: The boron atom forms a stable, reversible covalent spiro ester adduct with the cis-diol on the ribose sugar of the tRNA's terminal nucleotide.[5][11]

  • Inhibition of Catalysis: This adduct effectively traps the tRNA molecule within the editing site, blocking the catalytic cycle of the LeuRS enzyme.[5][9]

  • Cessation of Protein Synthesis: With LeuRS inhibited, the fungus can no longer synthesize proteins, leading to the cessation of growth and eventual cell death (fungistatic/fungicidal effect).

This mechanism is highly specific to the fungal enzyme, contributing to the favorable safety profile of these compounds.

OBORT_Mechanism cluster_FungalCell Fungal Cell Cytoplasm cluster_Adduct Trapped Adduct Formation Benzoxaborole Benzoxaborole (e.g., Tavaborole) LeuRS Leucyl-tRNA Synthetase (LeuRS) Benzoxaborole->LeuRS Enters Editing Site tRNA tRNA(Leu) (Terminal Ribose) LeuRS->tRNA Adduct Benzoxaborole-tRNA Covalent Adduct LeuRS->Adduct Forms Covalent Bond (Boron + Ribose Diol) Protein_Synthesis Protein Synthesis tRNA->Protein_Synthesis Delivers Leucine for tRNA->Adduct Forms Covalent Bond (Boron + Ribose Diol) Inhibition INHIBITION Inhibition->Protein_Synthesis Adduct->Inhibition Traps tRNA, Halting Enzyme Cycle

Caption: The Oxaborole tRNA Trapping (OBORT) mechanism.

Pillar 2: Synthetic Strategies & Key Protocols

The synthesis of the benzoxaborole core generally relies on the formation and subsequent cyclization of a 2-(hydroxymethyl)phenylboronic acid derivative. Various routes have been developed, often starting from commercially available substituted bromobenzaldehydes or toluenes.

General Synthetic Workflow

The common approach involves protecting key functional groups, introducing the boronic acid moiety (or a precursor), and then deprotecting and cyclizing to form the final benzoxaborole ring.

Synthetic_Workflow Start Starting Material (e.g., Substituted 2-Bromobenzaldehyde) Protect Protection of Aldehyde (e.g., Acetal Formation) Start->Protect Borylation Borylation Reaction (e.g., Lithium-Halogen Exchange followed by Trialkyl Borate) Protect->Borylation Boronic_Ester Intermediate: Boronic Acid / Ester Borylation->Boronic_Ester Deprotect_Cyclize Deprotection & Cyclization (Acidic Conditions) Boronic_Ester->Deprotect_Cyclize Final_Product Benzoxaborole Core (e.g., Tavaborole) Deprotect_Cyclize->Final_Product Modification Optional: Further Functionalization (e.g., Amination) Final_Product->Modification

Caption: Generalized synthetic workflow for benzoxaboroles.

Protocol 1: Synthesis of Tavaborole (5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)

This protocol outlines a common laboratory-scale synthesis adapted from literature procedures, starting from 2-bromo-4-fluorobenzaldehyde.[12][13]

Reaction Scheme:

(Image of the multi-step reaction scheme for Tavaborole synthesis)

Step 1: Protection of the Aldehyde

  • Rationale: The aldehyde group is protected as an acetal to prevent it from reacting during the subsequent lithium-halogen exchange and borylation steps.

  • Reagents & Materials:

    • 2-bromo-4-fluorobenzaldehyde

    • Ethylene glycol

    • p-Toluenesulfonic acid (PTSA) or other acid catalyst

    • Toluene

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-bromo-4-fluorobenzaldehyde (1.0 eq), toluene (approx. 0.2 M), and ethylene glycol (1.2 eq).

    • Add a catalytic amount of PTSA (0.05 eq).

    • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

    • Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acetal, which can often be used in the next step without further purification.

Step 2: Borylation and Cyclization

  • Rationale: A lithium-halogen exchange generates a highly reactive organolithium species, which then attacks a trialkyl borate. The resulting boronate ester is then hydrolyzed and cyclized in a single acidic workup step to form the benzoxaborole ring.

  • Reagents & Materials:

    • 2-(2-bromo-4-fluorophenyl)-1,3-dioxolane (from Step 1)

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Triisopropyl borate or trimethyl borate

    • Hydrochloric acid (HCl), aqueous solution

  • Procedure:

    • Dissolve the protected acetal (1.0 eq) in anhydrous THF under an inert atmosphere (Nitrogen or Argon) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

    • In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.

    • Transfer the freshly prepared organolithium solution to the triisopropyl borate solution via cannula, keeping the temperature at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Cool the mixture in an ice bath and quench by slowly adding aqueous HCl (e.g., 2 M).

    • Stir vigorously for 2-4 hours at room temperature to facilitate both hydrolysis of the boronate ester and deprotection of the acetal, leading to spontaneous cyclization.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification & Characterization:

    • The crude product is typically purified by silica gel column chromatography or recrystallization.

    • Characterize the final product using 1H NMR, 13C NMR, 11B NMR, and Mass Spectrometry to confirm its structure and purity.

  • Safety Precautions: n-Butyllithium is highly pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere using anhydrous solvents and proper personal protective equipment.

Protocol 2: Synthesis of a 3-Amino-Substituted Benzoxaborole Derivative

This protocol demonstrates the functionalization of the benzoxaborole core, a common strategy for exploring structure-activity relationships. It involves the reaction of a 2-formylphenylboronic acid with an amine.[6][14]

Reaction Scheme:

(Image of the one-step reaction of 2-formylphenylboronic acid with an amine)

  • Rationale: This is a direct and efficient method for creating 3-amino-substituted benzoxaboroles. The reaction proceeds via the formation of an imine intermediate, followed by an intramolecular cyclization involving the boronic acid.

  • Reagents & Materials:

    • 2-formyl-5-fluorophenylboronic acid

    • Piperazine (or other desired amine)

    • Diethyl ether (Et2O) or another suitable solvent

  • Procedure:

    • Dissolve the 2-formyl-5-fluorophenylboronic acid (2.0 eq) in diethyl ether in a round-bottom flask.

    • In a separate flask, dissolve piperazine (1.0 eq) in diethyl ether.

    • Add the piperazine solution dropwise to the boronic acid solution at room temperature with stirring.

    • A precipitate often forms upon addition. Stir the resulting suspension at room temperature for several hours or overnight.

    • Monitor the reaction by TLC. Upon completion, collect the solid product by filtration.

    • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum.

  • Purification & Characterization:

    • The product obtained by this method is often of high purity. If necessary, it can be recrystallized.

    • Characterize the final product using NMR and Mass Spectrometry.

Pillar 3: Structure-Activity Relationship (SAR) and Data

The antifungal potency of benzoxaboroles is highly dependent on the substituents on the benzene ring. SAR studies are crucial for optimizing activity and drug-like properties.

  • The 5-Fluoro Substituent: The presence of a fluorine atom at the 5-position (para to the boron atom), as seen in Tavaborole, is a key determinant of antifungal activity.[6][10] This electron-withdrawing group increases the Lewis acidity of the boron atom, enhancing its ability to form the critical covalent adduct with tRNA in the LeuRS editing site.[5] Studies comparing fluorinated and non-fluorinated analogues consistently show that the fluorine-containing compounds have lower Minimum Inhibitory Concentration (MIC) values, indicating higher potency.[10]

  • Other Substituents: Modifications at other positions on the benzoxaborole ring or the introduction of various side chains (e.g., at the 3-position) can modulate the compound's solubility, cell permeability, and target engagement.[2][6] For example, linking two benzoxaborole units, as in bis(benzoxaboroles), has been shown to yield compounds with high antifungal activity.[14][15]

Table 1: Comparative Antifungal Activity (MIC) of Benzoxaborole Derivatives

CompoundFungal SpeciesMIC (μg/mL)Reference
Tavaborole (AN2690) Candida albicans~1[6]
Trichophyton rubrum~0.5
Aspergillus fumigatus~1[5]
Unsubstituted Benzoxaborole Candida albicans4x higher than Tavaborole[10]
AN2718 C. albicans (MIC90)1
T. rubrum (MIC90)0.5
3-Aryl-Oxaboroles (Halogenated) Saccharomyces cerevisiae5.20[16][17]
Penicillium chrysogenum6.25[17]

Note: MIC values can vary based on testing methodology (e.g., CLSI guidelines) and specific strains used.

Conclusion and Future Outlook

Benzoxaboroles have firmly established their place as a vital class of antifungal agents, primarily due to their unique OBORT mechanism of action that circumvents common resistance pathways. The synthetic routes to these scaffolds are well-established and offer considerable flexibility for generating diverse libraries of analogues for further optimization. The clear structure-activity relationships, particularly the enhancing effect of the 5-fluoro substituent, provide a rational basis for the design of next-generation antifungal therapies. Future research will likely focus on developing benzoxaboroles with an expanded spectrum of activity, improved pharmacokinetic profiles for systemic use, and their potential application in combination therapies to combat the growing threat of multidrug-resistant fungal infections.

References

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews.[Link]

  • Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. PubMed Central.[Link]

  • Antifungal Activity and Mechanism of Action of a Benzoxaborole, AN2718, which is in Development for the Treatment of Tinea Pedis. ResearchGate.[Link]

  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. MDPI.[Link]

  • Mechanochemical synthesis of antifungal bis(benzoxaboroles). PubMed Central.[Link]

  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. PubMed Central.[Link]

  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. PubMed Central.[Link]

  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters.[Link]

  • Mechanochemical synthesis of antifungal bis(benzoxaboroles). RSC Publishing.[Link]

  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. Semantic Scholar.[Link]

  • Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. PubMed Central.[Link]

  • Synergistic benzoxaborole-containing anti-fungicidal composition.
  • Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis. PubMed.[Link]

  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate.[Link]

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PubMed Central.[Link]

  • Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS. MDPI.[Link]

  • Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. ACS Publications.[Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate.[Link]

  • Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. ACS Publications.[Link]

  • Process for the preparation of crisaborole and its intermediates.
  • Amino-acid derived benzazaboroles: structure and function of a new chemotype. RSC Publishing.[Link]

Sources

one-pot synthesis of amino-benzoxaboroles from 2-formyl boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of 3-Amino-Benzoxaboroles from 2-Formyl Boronic Acids

Executive Summary

Benzoxaboroles (benzo[c][1,2]oxaboroles) have emerged as a privileged scaffold in medicinal chemistry, validated by FDA-approved therapeutics such as Tavaborole (antifungal) and Crisaborole (anti-inflammatory).[1] Their unique pharmacological profile stems from the boron atom’s ability to engage in reversible covalent interactions with biological nucleophiles (e.g., serine proteases, tRNA synthetases) while maintaining high aqueous solubility and metabolic stability.

This Application Note details a robust, one-pot reductive amination protocol for synthesizing 3-amino-benzoxaboroles directly from 2-formylphenylboronic acids. Unlike traditional multi-step routes, this method exploits the inherent Lewis acidity of the boronic acid to catalyze imine formation, followed by in-situ reduction. The resulting 3-amino derivatives are critical intermediates for generating diversity in fragment-based drug discovery (FBDD) libraries.

Mechanism of Action & Reaction Logic

The efficiency of this one-pot synthesis relies on the "boron effect." In typical reductive aminations, an external acid catalyst is often required to activate the carbonyl. Here, the ortho-boronic acid moiety acts as an intramolecular Lewis acid , activating the adjacent formyl group and stabilizing the hemiaminal/imine intermediate through a B–N interaction (Wulff-type interaction).

Pathway Analysis
  • Activation: The boron atom coordinates with the formyl oxygen, increasing electrophilicity.

  • Condensation: The amine attacks the activated carbonyl, releasing water. The boronic acid may transiently form a boroxine anhydride to scavenge this water, driving equilibrium forward.

  • Reduction: Sodium borohydride (NaBH₄) selectively reduces the C=N imine bond.

  • Cyclization: The final 3-amino-benzoxaborole structure is stabilized by the formation of the oxaborole ring (B–O–C bond), often reinforced by an intramolecular N→B dative bond, which protects the boron from hydrolytic cleavage.

ReactionMechanism cluster_mechanism Key Mechanistic Driver: Intramolecular Lewis Acid Catalysis Start 2-Formylphenylboronic Acid (Substrate) Imine Imine Intermediate (Activated by B-N interaction) Start->Imine Condensation (-H2O) Amine Primary/Secondary Amine (Reagent) Amine->Imine Reduction NaBH4 Reduction (Hydride Transfer) Imine->Reduction In-situ Product 3-Amino-Benzoxaborole (Cyclized Target) Reduction->Product Cyclization

Figure 1: Mechanistic pathway for the one-pot reductive amination. The ortho-boronic acid facilitates imine formation, eliminating the need for external acid catalysts.

Experimental Protocol

Safety Warning: Sodium borohydride liberates hydrogen gas. Perform all reduction steps in a well-ventilated fume hood. Boronic acids are generally low-toxicity but should be handled with standard PPE.

Reagents & Materials
  • Substrate: 2-Formylphenylboronic acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (Anhydrous preferred, HPLC grade)

  • Quench: 1M HCl or Saturated NH₄Cl

  • Purification: Dichloromethane (DCM), Ethanol, Hexanes (for crystallization).

Step-by-Step Methodology

1. Imine Formation (Condensation)

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylphenylboronic acid (150 mg, 1.0 mmol).

  • Dissolve in Methanol (5.0 mL). The solution should be clear.

  • Add the Amine (1.1 mmol) dropwise.

    • Observation: A slight exotherm or color change (often yellowing) indicates imine formation.

    • Expert Tip: For sterically hindered amines, stir at Room Temperature (RT) for 1–2 hours. For reactive amines, 15 minutes is sufficient. Monitor by TLC (shift in R_f) or LC-MS (appearance of [M+H]+ for imine).

2. Reductive Cyclization

  • Cool the reaction mixture to 0°C (ice bath) to suppress side reactions.

  • Add NaBH₄ (57 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Caution: Vigorous bubbling (H₂ evolution) will occur.

  • Remove the ice bath and allow the mixture to warm to RT. Stir for 1–3 hours.

    • Checkpoint: Reaction is complete when the imine peak disappears on LC-MS and the major peak corresponds to the reduced benzoxaborole mass.

3. Workup & Isolation

  • Quench: Carefully add 1M HCl (2 mL) dropwise to destroy excess hydride and adjust pH to ~6–7.

    • Note: Do not acidify below pH 2, as this may promote protodeboronation (cleavage of the C-B bond) in sensitive substrates.

  • Extraction: Evaporate the methanol under reduced pressure. Resuspend the residue in water (10 mL) and extract with DCM (3 x 15 mL).

    • Alternative: If the product is amphoteric (zwitterionic), use n-Butanol or perform an isoelectric precipitation.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

4. Purification

  • Crystallization: Many 3-amino-benzoxaboroles crystallize spontaneously from EtOH/Hexanes or Acetone/Ether.

  • Chromatography: If necessary, use silica gel chromatography.

    • Crucial Modification: Boronic acids streak on silica. Deactivate the silica with 1% Triethylamine (TEA) in the eluent, or use a highly polar system (e.g., DCM:MeOH 95:5).

Optimization & Data Analysis

The following table summarizes optimization studies performed to maximize yield and minimize protodeboronation side-products.

ParameterVariationOutcomeRecommendation
Solvent Methanol (MeOH)High Yield (85-95%) . Fast imine formation.Standard
Tetrahydrofuran (THF)Slower reaction; requires acid catalyst.Use only if substrate is insoluble in MeOH.
Ethanol (EtOH)Good yield, but slower evaporation.Good alternative.
Reducing Agent NaBH₄Clean reduction, fast, cheap.Standard
NaBH₃CNSlower, toxic cyanide waste.Use only for extremely unstable imines.
Stoichiometry 1.0 : 1.0 (Aldehyde:Amine)Incomplete conversion often observed.Use slight excess of amine (1.1–1.2 eq).
Temperature 0°C -> RTControls exotherm; prevents over-reduction.Standard
RefluxIncreased protodeboronation (C-B cleavage).Avoid heat.

Scope & Troubleshooting

Substrate Scope
  • Primary Amines (Alkyl/Aryl): Excellent yields.[2] Products act as secondary amines.[3]

  • Secondary Amines (Cyclic/Acyclic): Good yields. Products are tertiary amines. Steric bulk at the amine center significantly slows the reaction.

  • Anilines: Require longer reaction times (4–12 h) due to lower nucleophilicity.

Common Pitfalls
  • Protodeboronation: The loss of the boron moiety (yielding a benzyl amine) is the primary failure mode.

    • Cause: High temperature, strong base, or metal contamination.

    • Solution: Keep reaction at RT or below. Avoid strong bases.

  • Hydrolysis on Silica:

    • Symptom:[4][5][6][7] Product disappears or streaks during column chromatography.

    • Solution: Use reverse-phase (C18) flash chromatography with Water/Acetonitrile gradients, or recrystallize.

Workflow Visualization

The following diagram outlines the decision logic for purification based on the physicochemical properties of the synthesized benzoxaborole.

PurificationLogic Start Crude Reaction Mixture (Post-Quench) SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck Isoelectric Adjust pH to pI (Precipitation) SolubilityCheck->Isoelectric Yes Extract Extract with DCM/EtOAc SolubilityCheck->Extract No Yes Yes (Zwitterionic) RP_HPLC Reverse Phase HPLC (C18, H2O/MeCN) Isoelectric->RP_HPLC If oil/impure No No (Lipophilic) Crystallize Crystallization (EtOH/Hexane) Extract->Crystallize Silica Silica Column (Neutralized with 1% Et3N) Crystallize->Silica If mother liquor active

Figure 2: Purification decision tree ensuring maximum recovery of the amphoteric benzoxaborole product.

References

  • Adamczyk-Woźniak, A., et al. (2010).[8] "Amination-reduction reaction as simple protocol for potential boronic molecular receptors."[4][6] Central European Journal of Chemistry, 8(2), 296–301.

  • Baker, S. J., et al. (2011).[9] "Boron-containing inhibitors of synthetases."[10] Chemical Society Reviews, 40, 4279-4285.[9]

  • Madura, I., et al. (2013). "Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions." Tetrahedron, 69(39), 8343-8349.

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and recent advances."[11] MedChemComm, 1, 183-198.

  • Liu, D., et al. (2020). "Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans." International Journal of Molecular Sciences, 21(24), 9728.

Sources

Application Note: Chemoselective Functionalization of (4-Butoxy-2-formylphenyl)boronic Acid via Chan-Lam Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the derivatization of (4-Butoxy-2-formylphenyl)boronic acid . This scaffold is a versatile "linchpin" intermediate: the boronic acid facilitates C-X bond formation, while the ortho-formyl group serves as a handle for downstream heterocycle formation (e.g., benzoxaboroles, quinazolines) or reductive amination.

Substrate Analysis & Reactivity Profile

This compound presents a unique reactivity landscape defined by three structural features:

  • Boronic Acid (C1): The site of transmetalation. The presence of the para-butoxy group (an Electron Donating Group, EDG) increases electron density on the ring, potentially accelerating the oxidative addition step but also increasing susceptibility to protodeboronation.

  • Formyl Group (C2, ortho): An electrophilic handle. In Chan-Lam conditions (oxidative, amine-rich), this group poses two challenges:

    • Oxidation: Potential conversion to carboxylic acid by Cu(II)/O2.

    • Condensation: Rapid Schiff base formation if primary amines are used as coupling partners.

  • Butoxy Group (C4): Adds lipophilicity, requiring solvent systems capable of solvating the organic fragment while maintaining catalyst solubility.

Strategic Directive: To functionalize this molecule without destroying the aldehyde, one must select nucleophiles that do not condense (e.g., azoles , phenols ) or exploit the condensation in a cascade reaction (e.g., amidines to form quinazolines).

Experimental Protocols

Protocol A: N-Arylation of Azoles (Retention of Formyl Group)

Targeting Imidazoles, Pyrazoles, and Triazoles.

This protocol selectively couples the aryl ring to the secondary nitrogen of an azole. The lack of primary amines prevents Schiff base interference.

Reagents & Conditions:

  • Catalyst: Cu(OAc)₂ (anhydrous preferred)

  • Ligand: Pyridine (2.0 equiv) – Critical for stabilizing the Cu-aryl species.

  • Base: None or mild (e.g., TEA) if substrate is acidic.

  • Solvent: DCM:MeOH (4:1 v/v) – DCM solubilizes the butoxy-aryl substrate; MeOH aids Cu solubility.

  • Oxidant: Compressed Dry Air (balloon) or O₂.

  • Additives: 4Å Molecular Sieves (powdered, activated) – Essential to prevent hydrate formation and inhibit protodeboronation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under Ar/N₂.

  • Loading: Charge the flask with:

    • This compound (1.0 mmol, 1.0 equiv)

    • Target Azole (e.g., Imidazole) (1.2 mmol, 1.2 equiv)

    • Cu(OAc)₂ (0.1 mmol, 10 mol%)

    • Activated 4Å Molecular Sieves (200 mg)

  • Solvation: Add DCM (4 mL) and MeOH (1 mL). Stir to suspend.

  • Activation: Add Pyridine (2.0 mmol, 2.0 equiv) via syringe. The solution should turn a deep blue/green (Cu-pyridine complex).

  • Oxidation Initiation: Purge the headspace with dry air or O₂ for 1 minute, then attach a balloon filled with dry air.

  • Reaction: Stir vigorously at Room Temperature (20–25 °C) for 12–24 hours.

    • Checkpoint: Monitor via TLC. The boronic acid spot (usually polar/streaking) should disappear. If the aldehyde oxidizes, a very polar carboxylic acid spot will appear (stain with Bromocresol Green to detect).

  • Workup: Filter the mixture through a pad of Celite to remove sieves and copper salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: O-Arylation of Phenols (Ether Synthesis)

Targeting Phenols to create Diaryl Ethers.

Reagents & Conditions:

  • Catalyst: Cu(OAc)₂ (1.0 equiv) – Stoichiometric copper is often required for efficient O-arylation due to slower reductive elimination.

  • Base: Triethylamine (TEA) (2.0 equiv) or Pyridine.

  • Solvent: DCM (Anhydrous).

  • Oxidant: Open air (drying tube recommended).

Step-by-Step Methodology:

  • Loading: To a dried flask, add this compound (1.0 mmol), Phenol derivative (1.2 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Additives: Add activated 4Å Molecular Sieves (300 mg).

  • Solvent/Base: Add DCM (5 mL) followed by TEA (2.0 mmol).

  • Reaction: Stir at Room Temperature open to the air (or under an O₂ balloon) for 24–48 hours.

    • Note: O-arylation is slower than N-arylation. If conversion is low after 24h, gently warm to 35 °C.

  • Quench: Quench with 1M HCl (aq) or NH₄Cl (sat. aq) to break copper chelates. Extract with DCM.

Mechanistic Insight & Visualization

The Chan-Lam cycle for this substrate involves a delicate balance. The ortho-formyl group can coordinate to the Copper center, potentially stabilizing the Transmetalation intermediate (Species B in diagram) but also crowding the Reductive Elimination step.

Key Pathway Logic:

  • Cu(II) Activation: Coordination of the nucleophile (Azole/Phenol) and ligand.

  • Transmetalation: The boronic acid transfers the aryl group to Cu(II).[1] Crucial: The 4-butoxy group makes the aryl ring electron-rich, facilitating this transfer.

  • Oxidation: The Cu(II)-aryl species is oxidized to a transient Cu(III) species by O₂.[1]

  • Reductive Elimination: The C-N or C-O bond forms, releasing the product and regenerating Cu(I), which is re-oxidized to Cu(II).

ChanLamMechanism cluster_side Competitors Start Cu(OAc)2 (Pre-Catalyst) ComplexA Species A [L-Cu(II)-Nu] Start->ComplexA + Nucleophile (Nu-H) + Ligand Transmetalation Transmetalation ComplexA->Transmetalation BoronicAcid (4-Butoxy-2-formylphenyl) boronic acid BoronicAcid->Transmetalation AldehydeOx Aldehyde Oxidation (Ar-COOH) BoronicAcid->AldehydeOx Excess O2 / Long Time SpeciesB Species B [Ar-Cu(II)-Nu] Transmetalation->SpeciesB - AcOH Oxidation Oxidation (O2) SpeciesB->Oxidation Protodeboronation Protodeboronation (Ar-H) SpeciesB->Protodeboronation + H2O SpeciesC Species C [Ar-Cu(III)-Nu] Oxidation->SpeciesC RedElim Reductive Elimination SpeciesC->RedElim RedElim->Start Regenerate Cu(II) Product Product (N-Aryl / O-Aryl) RedElim->Product

Figure 1: Catalytic cycle of Chan-Lam coupling highlighting the critical Cu(III) intermediate and potential side reactions specific to formyl-boronic acids.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (<30%) Protodeboronation of electron-rich ring.Increase concentration of Molecular Sieves. Switch solvent to pure DCM (anhydrous). Lower temperature to 20°C.
Aldehyde Oxidation Over-exposure to O₂ or wet solvent.Use an air balloon instead of pure O₂. Ensure solvent is strictly anhydrous. Limit reaction time.
No Reaction Catalyst poisoning by ortho-formyl chelation.Increase catalyst loading to 20 mol%. Use a bidentate ligand like 2,2'-bipyridine to outcompete formyl coordination.
Blue Precipitate Formation of inactive Cu-nucleophile polymer.Increase the amount of Pyridine/Ligand to solubilize the copper species.

Special Application: Cascade Synthesis of Quinazolines

If the goal is to functionalize the formyl group simultaneously.

While the protocols above preserve the aldehyde, reacting this specific boronic acid with Amidines or Guanidines triggers a cascade: Chan-Lam coupling followed by intramolecular condensation.

  • Reaction: this compound + Amidine

    
    4-Butoxy-2-substituted-quinazoline .
    
  • Note: This requires harsher conditions (Heat, CuI) compared to the mild protocols above.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940. Link

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856. Link

  • Huang, H., et al. (2013). "Synthesis of 2-Arylquinazolines by Chan–Evans–Lam Coupling of 2-Formylphenylboronic Acids with Amidines."[2] Journal of Organic Chemistry, 78(4), 1682–1688. Link(Reference for the cascade reaction variant).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing ortho-Formyl Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering stability issues with 2-formylphenylboronic acid (and related ortho-formyl derivatives). It is structured to provide immediate diagnostic steps, mechanistic insights, and validated protocols.

Ticket ID: PROTO-DEBOR-2-CHO Status: Open Assigned Specialist: Senior Application Scientist Topic: Preventing Protodeboronation in Suzuki-Miyaura Couplings

Executive Summary & Diagnostic

The Issue: You are likely observing low yields, homocoupling of the aryl halide, or the formation of benzaldehyde (the protodeboronated byproduct) instead of your desired biaryl product.

The Cause: Ortho-formyl phenylboronic acids are notoriously unstable under standard Suzuki conditions (aqueous base, heat). The proximity of the formyl group to the boronic acid moiety facilitates protodeboronation (cleavage of the C–B bond) through two primary mechanisms:

  • Base-Catalyzed Hydrolysis: The formation of a boronate "ate" complex (essential for transmetalation) also activates the C–B bond for protonolysis by water.

  • Intramolecular Facilitation: The ortho-formyl group can coordinate with the boron center (forming a cyclic hydroxybenzoxaborole intermediate), which alters the electronics and can accelerate decomposition pathways over the desired transmetalation.

Diagnostic Check: Before altering your workflow, confirm the failure mode.

  • Analyze the Crude Mixture (1H NMR): Look for the diagnostic aldehyde proton of the byproduct (benzaldehyde) at ~10.0 ppm . If this peak is dominant over your product's aldehyde peak, protodeboronation is the culprit.

  • Analyze the Boron Species (11B NMR):

    • ~28-30 ppm: Intact boronic acid (trigonal).

    • ~5-15 ppm: Boronate ester/tetrahedral species (or MIDA boronate).

    • ~19 ppm: Boric acid (decomposition product).

Mechanistic Insight (Visualized)

Understanding the competition between the Desired Pathway (Cross-Coupling) and the Destructive Pathway (Protodeboronation) is critical for selecting the right solution.

Protodeboronation_Mechanism Start 2-Formylphenylboronic Acid AteComplex Boronate 'Ate' Complex (Activated Species) Start->AteComplex + Base Base Base (OH-) Base->AteComplex Transmetalation Pd(II)-Ar Intermediate AteComplex->Transmetalation Fast Catalyst (k_trans) Decomp_TS Protodeboronation TS (Facilitated by ortho-CHO) AteComplex->Decomp_TS Slow Release Needed (k_decomp) Product Desired Biaryl Product Transmetalation->Product Reductive Elimination Byproduct Benzaldehyde (Decomposed) Decomp_TS->Byproduct + H2O

Figure 1: Kinetic competition in Suzuki coupling. To succeed, the rate of transmetalation (


) must exceed the rate of decomposition (

).

Validated Protocols (Troubleshooting)

Protocol A: The "Slow-Release" Strategy (MIDA Boronates)

Best For: High-value substrates, scale-up, or when standard optimization fails. Principle: MIDA (N-methyliminodiacetic acid) boronates are air-stable and do not transmetalate directly.[1][2] Under mild aqueous basic conditions, they hydrolyze slowly to release the active boronic acid. This keeps the concentration of the unstable free acid low ("just-in-time" supply), preventing the second-order decomposition pathways.

Step-by-Step Methodology:

  • Synthesis of MIDA Boronate (if not purchased):

    • Reflux 2-formylphenylboronic acid (1.0 equiv) with MIDA (1.2 equiv) in Toluene/DMSO (10:1) under Dean-Stark conditions for 12–16 hours.

    • Precipitate with diethyl ether, wash, and dry.

    • Result: A bench-stable solid.[3]

  • Cross-Coupling Reaction:

    • Reagents:

      • Aryl Chloride/Bromide (1.0 equiv)[4]

      • 2-Formylphenyl MIDA boronate (1.5 equiv)

      • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (or XPhos Pd G2).

      • Base: K₃PO₄ (3.0 M aqueous solution, 5 equiv).

      • Solvent: 1,4-Dioxane (degassed).

    • Procedure:

      • Combine MIDA boronate, Aryl Halide, and Catalyst in a vial.

      • Add Dioxane and the aqueous K₃PO₄ solution.

      • Heat to 60 °C for 6–12 hours.

    • Why it works: The biphasic/aqueous condition slowly hydrolyzes the MIDA ester. The highly active SPhos-Pd catalyst grabs the boronic acid as soon as it is released.

Protocol B: The "Fast-Catalyst" Strategy (In Situ Optimization)

Best For: Quick screening or when MIDA synthesis is not feasible. Principle: If you cannot slow down decomposition, you must speed up the cross-coupling. Using a precatalyst that ensures rapid oxidative addition and transmetalation can outcompete protodeboronation.[5]

Optimization Matrix:

VariableRecommendationRationale
Catalyst XPhos Pd G3 or SPhos Pd G3 These precatalysts activate immediately (no induction period) and are highly active for sterically hindered substrates.
Base K₃PO₄ or KF Avoid strong hydroxide bases (NaOH, KOH).[6] Phosphate and Fluoride are milder and less likely to trigger rapid protodeboronation.
Solvent THF or DME (minimal water)Use only stoichiometric water (e.g., 2-3 equiv) if possible, or use anhydrous conditions with CsF.
Temp Start at 40-50 °C High heat accelerates decomposition. Active catalysts allow lower temps.[6]

Frequently Asked Questions (FAQs)

Q1: Can I protect the aldehyde as an acetal to prevent this? A: Yes, converting the formyl group to a cyclic acetal (e.g., using ethylene glycol) significantly improves stability. The acetal removes the electron-withdrawing nature of the carbonyl and prevents the intramolecular coordination to boron.

  • Protocol: Reflux the boronic acid with ethylene glycol and p-TsOH in toluene (Dean-Stark). Use the resulting acetal-boronic acid in the coupling, then deprotect with dilute HCl during workup.

Q2: Why is my starting material decomposing on the shelf? A: Ortho-formyl phenylboronic acids are hygroscopic and prone to auto-oxidation or dehydration to boroxines.

  • Storage Fix: Store under Argon at 4°C. If the solid has turned to a "goo" or sticky resin, it has likely dehydrated or polymerized. Recrystallize from hot water/acetonitrile or convert immediately to the MIDA ester for long-term storage.

Q3: I see a "homocoupling" byproduct of my Aryl Halide. Why? A: This indicates the boronic acid decomposed before it could react. The Pd(0) species, having nothing to transmetalate with, eventually catalyzed the homocoupling of the aryl halide (often via an oxidative mechanism if O2 is present).

  • Fix: Increase the boronic acid equivalents (to 2.0) and switch to the Slow-Release (MIDA) protocol to ensure a steady supply of nucleophile.

Decision Tree for Optimization

Use this flowchart to select the correct experimental path based on your current constraints.

Optimization_Tree Start Start: Coupling 2-Formylphenylboronic Acid IsStable Is the Boronic Acid Shelf-Stable? Start->IsStable Direct Attempt Direct Coupling (Protocol B) IsStable->Direct Yes MIDA Switch to MIDA Boronate (Protocol A) IsStable->MIDA No (Decomposed) Result Yield > 50%? Direct->Result Success Proceed with Optimization (Scale Up) Result->Success Yes Fail Protodeboronation Observed Result->Fail No Fail->MIDA Preferred Route Acetal Protect as Acetal Fail->Acetal Alternative

Figure 2: Strategic decision matrix for handling unstable boronic acids.

References

  • Gillis, E. P., & Burke, M. D. (2007).[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 132(22), 7600–7601. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Sigma-Aldrich. "MIDA Boronates: A General Solution for Unstable Boronic Acids." Technical Guide. Link

  • BenchChem. "Minimizing Protodeboronation Side Reactions." Technical Support. Link

Sources

purification of (4-Butoxy-2-formylphenyl)boronic acid from boroxine anhydride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Purification of (4-Butoxy-2-formylphenyl)boronic Acid from its Boroxine Anhydride

Introduction: The Boronic Acid-Boroxine Equilibrium

This compound is a valuable bifunctional building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, researchers often encounter a persistent impurity: its corresponding boroxine anhydride. Boronic acids have a natural propensity to undergo dehydration, reversibly forming a cyclic trimeric anhydride known as a boroxine.[1][2] This equilibrium between the monomeric acid and the trimeric boroxine can complicate characterization, affect reactivity, and lead to inaccurate measurements of reagent stoichiometry.

This technical support guide, designed for chemists and drug development professionals, provides a comprehensive overview of this equilibrium and offers detailed, field-proven protocols for converting the boroxine back to the desired boronic acid and achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine, and why is it in my this compound sample?

A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the intermolecular dehydration of three boronic acid molecules.[2] This is a reversible and often spontaneous process, especially upon heating or storage in a non-aqueous environment.[1][3] The presence of boroxine in a commercial or synthesized sample of this compound is common and results from this inherent chemical tendency.

Q2: How can I identify the presence of boroxine in my sample?

Several analytical techniques can help differentiate the boronic acid from the boroxine:

  • NMR Spectroscopy: In ¹H NMR, the presence of the boroxine can lead to broadened signals or the appearance of multiple, complex peaks for the aromatic protons due to the different chemical environment in the trimer.[4] Dissolving a small sample in a coordinating deuterated solvent like methanol-d₄ can often break up the boroxine and simplify the spectrum, providing a clearer picture of the monomeric boronic acid.[4]

  • Mass Spectrometry (MS): Boroxines will exhibit peaks at higher mass-to-charge (m/z) ratios corresponding to the trimer minus three water molecules.[4] Gentle ionization techniques are recommended to minimize fragmentation.

  • Infrared (IR) Spectroscopy: Specific vibrational bands in the IR spectrum can be used to distinguish between the boronic acid and boroxine species.[5]

Q3: Is the presence of boroxine detrimental to my subsequent reaction (e.g., Suzuki Coupling)?

Not always. The boroxine-boronic acid equilibrium is dynamic. In many reaction conditions, particularly those involving water or alcohols (like the basic aqueous conditions of a Suzuki coupling), the boroxine will hydrolyze in situ to the active boronic acid species.[1][6] However, for reactions requiring precise stoichiometry, anhydrous conditions, or for achieving reproducible kinetic profiles, starting with the pure boronic acid is highly recommended. The presence of the boroxine means the actual molar quantity of the active reagent is lower than what is calculated from the bulk weight.

Q4: What are the ideal storage conditions to minimize boroxine formation?

To favor the boronic acid form, storage in a cool, dry place is recommended.[7] While it seems counterintuitive, completely anhydrous conditions can favor the formation of the anhydride (boroxine). Storing the material under an inert atmosphere can prevent oxidative degradation. For long-term storage, refrigeration is advisable.[7][8]

Troubleshooting & Purification Workflow

The purification strategy for converting the boroxine of this compound back to the pure monomeric acid hinges on exploiting the reversible nature of its formation. The primary goal is to shift the equilibrium back towards the boronic acid through hydrolysis and then isolate the pure product.

Below is a decision-making workflow to guide your choice of purification protocol.

Purification_Workflow start Crude this compound (contains boroxine) decision1 What is the nature of other impurities? start->decision1 decision2 What is the required scale? decision1->decision2 Significant non-polar organic impurities present proc1 Protocol 1: Hydrolysis & Recrystallization decision1->proc1 Mainly boroxine; other impurities are soluble proc2 Protocol 2: Acid-Base Extraction decision2->proc2 Large Scale (>1 g) proc3 Protocol 3: Chromatographic Methods decision2->proc3 Small Scale (<1 g) & Difficult Separation end_node Pure this compound proc1->end_node proc2->end_node proc3->end_node

Caption: Purification workflow for this compound.

Experimental Protocols

Protocol 1: Hydrolysis and Recrystallization from an Aqueous System

This is the most direct method to hydrolyze the boroxine and purify the boronic acid, especially when the primary impurity is the boroxine itself. The principle lies in using water to drive the equilibrium from the anhydride to the acid, followed by crystallization.

Causality: Boronic acids are generally less soluble in cold water than in hot water. By dissolving the crude mixture containing the boroxine in a minimal amount of hot aqueous solvent, the boroxine is hydrolyzed. Upon cooling, the now-purified boronic acid crystallizes out, leaving soluble impurities in the mother liquor.[9]

Step-by-Step Methodology:

  • Solvent Selection: Prepare a suitable solvent mixture. A good starting point is a mixture of an organic solvent and water, such as Acetonitrile/Water or Isopropanol/Water. The organic solvent aids in dissolving the butoxy-substituted aromatic ring, while water facilitates hydrolysis.

  • Dissolution & Hydrolysis: In an appropriately sized flask, add the crude this compound. Add the chosen solvent mixture and heat with stirring (e.g., on a hot plate) until all the solid dissolves. You may need to add slightly more solvent dropwise to achieve full dissolution.

  • Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold solvent mixture or cold diethyl ether to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum. It is advisable to avoid excessive heating, which could reform the boroxine.

Data Summary Table:

ParameterRecommendationRationale
Solvent System Acetonitrile/Water, Isopropanol/WaterBalances solubility of the organic part and hydrolysis of the boroxine.
Cooling Method Slow cooling to RT, then ice bathPromotes the formation of larger, purer crystals.
Washing Solvent Cold Diethyl EtherRemoves residual aqueous and organic impurities without dissolving the product.
Protocol 2: Purification via Acid-Base Extraction

This powerful technique is particularly useful when the crude material contains significant amounts of non-acidic organic impurities. It leverages the acidic nature of the boronic acid group.[10][11]

Causality: Boronic acids are weakly acidic and can be deprotonated by a base (like NaOH or NaHCO₃) to form a water-soluble boronate salt. Neutral organic impurities will remain in the organic phase. After separating the layers, the aqueous layer containing the boronate salt is re-acidified, causing the pure boronic acid to precipitate. A process for purifying formylphenylboronic acids using this principle has been patented, highlighting its effectiveness.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude boronic acid/boroxine mixture in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

  • Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base. A 1 M solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 0.5 M) solution of sodium hydroxide (NaOH) can be used. Extract 2-3 times, collecting the aqueous layers.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a mineral acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2-3, check with pH paper). The pure this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold water to remove any residual salts, and then dry it thoroughly under vacuum.

Protocol 3: Notes on Chromatographic Purification

While effective for many organic compounds, silica gel column chromatography is often challenging for boronic acids.[9]

Challenges & Solutions:

  • Acidity of Silica: Standard silica gel is acidic and can cause streaking, poor separation, and sometimes degradation of the boronic acid on the column.

  • Polarity: The high polarity of boronic acids can lead to strong adsorption on silica, making elution difficult.[10]

  • Solution - Deactivated Silica/Alumina: Using deactivated silica (by adding a small percentage of water or triethylamine to the eluent) or using neutral alumina as the stationary phase can sometimes yield better results.[10]

  • Solution - Boric Acid Impregnated Silica: For boronic esters, and by extension some acids, using silica gel impregnated with boric acid has been shown to suppress over-adsorption and improve purification.[12][13]

Given the effectiveness of the recrystallization and extraction methods, chromatography should be considered a secondary option for this specific purification challenge.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2025). ResearchGate. [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025). Reddit. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Waters. [Link]

  • Pyles, D. A., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. [Link]

  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015). WordPress.com. [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). LOCKSS. [Link]

  • Serein-Spirau, F., et al. (2002). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. Sciencemadness.org. [Link]

  • Hall, D. G. (Ed.). (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Hydrostability of Boroxines - ResearchGate. (2025). ResearchGate. [Link]

  • Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis. (n.d.). Diva-portal.org. [Link]

  • Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. (n.d.). University of Toronto. [Link]

  • Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). SciSpace. [Link]

  • The Boroxine–Boronic Acid Equilibrium. (2025). University of Edinburgh Research Explorer. [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
  • US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents. (n.d.).
  • Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • boronic esters - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • 4-Formylphenylboronic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche. (n.d.). Université de Montréal. [Link]

Sources

Technical Support Center: Enhancing Aqueous Solubility of Butoxy-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of butoxy-substituted boronic acids in water/alcohol solvent systems. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental questions regarding the solubility of butoxy-substituted boronic acids.

Q1: Why is my butoxy-substituted boronic acid poorly soluble in water or high-polarity water/alcohol mixtures?

A1: The solubility of any molecule is governed by the principle of "like dissolves like." Your boronic acid has two competing features:

  • The Hydrophilic Boronic Acid Group: The -B(OH)₂ group is polar and capable of hydrogen bonding, which promotes solubility in polar solvents like water and alcohols.

  • The Hydrophobic Butoxy-Aryl Group: The aryl ring (e.g., phenyl) is inherently nonpolar. The addition of a butoxy (-O-CH₂CH₂CH₂CH₃) substituent significantly increases the molecule's lipophilicity (oil-loving nature). This long alkyl chain disrupts the hydrogen-bonding network of water, making it difficult for the molecule to dissolve.

In essence, the large, nonpolar butoxy-aryl "tail" dominates the molecule's character, leading to poor solubility in highly aqueous media. Furthermore, boronic acids can self-condense to form cyclic anhydrides known as boroxines, which are often less soluble than the monomeric acid.[1][2]

Q2: What is the primary chemical principle we can exploit to increase the solubility of a boronic acid?

A2: The key is to leverage the Lewis acidic nature of the boron atom.[2][3] In its neutral, trigonal planar state, the boronic acid is less soluble. However, in the presence of a Lewis base (like the hydroxide ion, OH⁻), it can accept a pair of electrons to form a negatively charged, tetrahedral boronate species (R-B(OH)₃⁻).[4]

This transformation from a neutral, largely hydrophobic molecule to an anionic, charged species dramatically increases its polarity and, consequently, its solubility in polar solvents like water.[5][6] The pH at which half of the boronic acid is converted to its boronate form is its pKa, typically around 9 for many arylboronic acids.[2] By manipulating the pH of the solution to be near or above the pKa, we can significantly enhance solubility.

Q3: Can temperature be used to improve solubility?

A3: Yes, increasing the temperature will generally increase the solubility of most boronic acids.[7][8] However, this approach must be used with caution. Elevated temperatures, especially in combination with certain bases or the presence of excess water, can accelerate undesirable side reactions such as protodeborylation , where the C-B bond is cleaved, destroying your starting material.[9][10] Therefore, temperature optimization should be secondary to other methods like pH control or co-solvent selection.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured troubleshooting workflows and detailed protocols to systematically address solubility issues.

Troubleshooting Workflow: A Decision Guide

This diagram outlines a logical progression for troubleshooting poor solubility.

G cluster_0 Solubility Troubleshooting Workflow Start Start: Boronic Acid Insoluble in desired Water/Alcohol Ratio Adjust_pH Strategy 1: Adjust pH (See Protocol 1) Start->Adjust_pH Check_Solubility1 Is solubility sufficient? Adjust_pH->Check_Solubility1 Adjust_Solvent Strategy 2: Optimize Co-Solvent (See Table 1) Check_Solubility1->Adjust_Solvent No Success Success: Proceed with Experiment Check_Solubility1->Success Yes Check_Solubility2 Is solubility sufficient? Adjust_Solvent->Check_Solubility2 Additives Strategy 3: Use Additives (Complexing Agents/Surfactants) Check_Solubility2->Additives No Check_Solubility2->Success Yes Check_Solubility3 Is solubility sufficient? Additives->Check_Solubility3 Check_Solubility3->Success Yes Reassess Reassess: Consider Boronic Ester Derivative (e.g., MIDA or Pinacol Ester) Check_Solubility3->Reassess No

Caption: A decision tree for systematically troubleshooting the solubility of butoxy-substituted boronic acids.

Strategy 1: pH Adjustment

As discussed in the FAQs, increasing the pH is the most effective initial strategy. The goal is to raise the pH of the water/alcohol mixture to a level that encourages the formation of the soluble boronate anion.

FAQ: What pH should I target?

A: A good starting point is a pH of 8.5 to 10.5. This range is typically above the pKa of many arylboronic acids, ensuring a significant portion exists in the anionic form. Using a buffer is highly recommended over simply adding a strong base, as it will maintain a stable pH throughout the experiment. Carbonate or phosphate buffers are common choices.[9]

Protocol 1: Preparation of a Solubilized Boronic Acid Stock Solution via pH Adjustment

This protocol details how to prepare a 0.1 M stock solution of a poorly soluble butoxy-substituted boronic acid.

Materials:

  • Butoxy-substituted boronic acid

  • Ethanol (or other suitable alcohol, e.g., isopropanol, dioxane)

  • Deionized Water

  • 0.5 M Potassium Carbonate (K₂CO₃) aqueous buffer solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the Boronic Acid: Accurately weigh the amount of your butoxy-substituted boronic acid required for the desired final volume and concentration (e.g., for 10 mL of a 0.1 M solution of a 208.05 g/mol compound, weigh 20.8 mg).

  • Initial Solvent Addition: Add the boronic acid to the volumetric flask. Add the organic co-solvent (e.g., 5 mL of ethanol for a 1:1 final ratio) and swirl. The acid will likely not dissolve completely.

  • Buffered Water Addition: While stirring, slowly add the 0.5 M K₂CO₃ buffer solution dropwise. Observe the solution for clarification.

  • pH Monitoring & Adjustment: As you approach the final volume, use the pH meter to monitor the solution's pH. Continue adding the buffer until the boronic acid fully dissolves and the target pH (e.g., 9.5) is reached.

  • Final Volume Adjustment: Carefully add deionized water to reach the final volume mark on the volumetric flask.

  • Verification: The resulting solution should be clear and stable. If precipitation occurs over time, a higher pH or a different co-solvent ratio may be necessary.

Strategy 2: Co-Solvent Optimization

If pH adjustment alone is insufficient, or if your reaction is pH-sensitive, optimizing the water/alcohol ratio is the next logical step. The butoxy group requires a less polar environment.

FAQ: Which direction should I change the ratio? More water or more alcohol?

A: To dissolve a hydrophobic compound, you need to increase the proportion of the organic co-solvent (e.g., ethanol, isopropanol, dioxane, THF). This reduces the overall polarity of the solvent system, better accommodating the nonpolar butoxy-aryl portion of your molecule.

Table 1: Effect of Co-Solvent Ratio and pH on Solubility

4-Butoxyphenylboronic AcidSolubility at pH 7.0 (mg/mL)Solubility at pH 9.5 (mg/mL)
Water/Ethanol Ratio (v/v)
90:10< 0.1~5
50:50~1.5> 20
10:90> 20> 20

Note: Data are representative examples to illustrate trends. As shown, increasing the ethanol content significantly improves solubility even at neutral pH, and this effect is amplified dramatically at higher pH.

Strategy 3: Use of Solubility-Enhancing Additives

When pH and co-solvent adjustments are not viable or fully effective, specific additives can be employed.

1. Complexation with Diols: Boronic acids reversibly form stable, five- or six-membered cyclic boronate esters with 1,2- or 1,3-diols.[11] This interaction can significantly increase aqueous solubility.

  • Mechanism: The formation of a boronate ester with a hydrophilic diol like mannitol or glycerol results in a new, more water-soluble complex. This process also lowers the apparent pKa of the boronic acid, making it easier to ionize at a lower pH.[12] The use of mannitol in the formulation of the boronic acid-containing drug bortezomib (Velcade®) is a well-established example of this principle.[12]

  • Recommendation: Add 1.5 to 5 equivalents of mannitol or glycerol to your solvent mixture before adding the boronic acid.

2. Surfactant-Mediated Solubilization: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[13][14] The hydrophobic core of these micelles can encapsulate the butoxy-aryl group of your boronic acid, while the hydrophilic exterior of the micelle interacts with the water/alcohol solvent, effectively solubilizing the entire complex.[15][16]

  • Recommendation: Add a small amount (typically above its critical micelle concentration) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your solution.[17]

Chemical Pathway: Boronic Acid-Boronate Equilibrium

The following diagram illustrates the fundamental equilibrium that is manipulated by pH adjustment to enhance solubility.

Caption: The pH-dependent equilibrium between the less soluble neutral boronic acid and the more soluble anionic boronate.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • ResearchGate. (n.d.). Effect of the temperature on water solubility and the first dissociation constant K a of boric acid.
  • Alfa Chemistry. (n.d.). Products - Surfactant.
  • Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • Kobayashi, S., & Manabe, K. (2000). Organic Synthesis Inside Particles in Water: Lewis Acid−Surfactant-Combined Catalysts for Organic Reactions in Water Using Colloidal Dispersions as Reaction Media. Journal of the American Chemical Society, 122(29), 6044–6050.
  • Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2011). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation.
  • ResearchGate. (n.d.). Solubility of boric acid (and boron concentration) depending on the temperature in aerated water at an ambient pressure.
  • Larkin, C., & Toth, K. (2018).
  • U.S. Nuclear Regulatory Commission. (2002). Summary of Tests to Determine the Physical Properties of Buffered and Un-buffered Boric Acid Solutions. (NUREG/CR-6778).
  • ResearchGate. (n.d.). Influence of borax and boric acid concentration on the pH of an aqueous solution.
  • Lakhawat, A., & Sharma, S. (2021). Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. Journal of Surfactants and Detergents, 24(5), 849-860.
  • Lopalco, A., Marinaro, W., Day, V. W., & Stella, V. J. (2012).
  • Plichta, A., & Domańska, U. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Dowlut, M., & Hall, D. G. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water. Journal of the American Chemical Society, 128(13), 4226–4227.
  • Wilson, W. L. (1998). Solubilization of boric acid. (EP0866043A1).
  • Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
  • Fanun, M. (2011). Water Solubilization Using Nonionic Surfactants from Renewable Sources in Microemulsion Systems. Molecules, 16(8), 6334–6358.
  • Das, D., & Sinha, C. (2004). Borate complexes in solution. Part-III. Mixed ligand complex formation of cobalt-, nickel- and zinc(II) with boric acid and some (N, N)
  • Silva, F., & Reis, R. L. (2019).
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • Heydari, Z. (2018). The Study of dissolution Boric acid in different temperature conditions, the DFT method. International Journal of New Chemistry, 5(4), 140-147.
  • Li, Y., & Liu, J. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2235–2251.
  • Wiskur, S. L., Lavigne, J. J., & Anslyn, E. V. (2001). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 34(12), 959–969.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Carboni, B., & Carreaux, F. (2003). Preparation and uses of conjugated solid supports for boronic acids. (US20030130453A1).
  • Wikipedia. (n.d.). Surfactant.
  • Wang, B., & Li, M. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 18(7), 8013–8033.
  • Zhang, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. International Journal of Molecular Sciences, 24(11), 9534.
  • Kliegel, W., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry, 78(10), 4994–5004.
  • Wikipedia. (n.d.). Boronic acid.
  • Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • McDonald, R. I., & Hall, D. G. (2016). Boronic acid/Brønsted acid co-catalyst systems for the synthesis of 2 H -chromenes from phenols and α,β-unsaturated carbonyls. Organic & Biomolecular Chemistry, 14(25), 5963–5970.
  • Hall, D. G. (Ed.). (2011).
  • Zhang, Z., et al. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 28(14), 5519.
  • Sigma-Aldrich. (n.d.). Boric acid (B6768)
  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-99). Wiley-VCH.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of Aldehyde vs. Benzoxaborole Hemiacetal Protons

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide detailed information about the chemical environment of protons within a molecule. This guide offers an in-depth comparison of the 1H NMR chemical shifts of two critical functional groups: aldehydes and benzoxaborole hemiacetals. Understanding the nuances of their respective proton signals is crucial for scientists working with these moieties, especially given the rising importance of benzoxaboroles as a privileged scaffold in medicinal chemistry.

The Distinctive Deshielding of the Aldehydic Proton

The proton of an aldehyde group (-CHO) is one of the most readily identifiable signals in a 1H NMR spectrum, typically resonating in the downfield region of 9-10 ppm .[1][2][3][4] This significant deshielding is a consequence of two primary electronic effects:

  • Magnetic Anisotropy of the Carbonyl Group: The π-electron system of the carbonyl (C=O) bond generates a local magnetic field.[3] When the molecule is placed in the external magnetic field of the NMR spectrometer, these π-electrons circulate, inducing a magnetic field that opposes the applied field in the region of the carbonyl bond itself. However, in the region of the aldehydic proton, this induced field reinforces the external field, leading to a strong deshielding effect. This phenomenon is illustrated in the diagram below.

  • Inductive Effect of the Carbonyl Oxygen: The highly electronegative oxygen atom of the carbonyl group withdraws electron density from the adjacent carbon and, by extension, from the C-H bond of the aldehyde. This reduction in electron density around the proton further contributes to its deshielding, causing it to resonate at a higher chemical shift.

The combination of these two effects results in the characteristic downfield chemical shift of the aldehydic proton, making it a valuable diagnostic tool for identifying this functional group. For instance, the 1H NMR spectrum of benzaldehyde clearly shows the aldehydic proton as a singlet at approximately 10.0 ppm.

The Benzoxaborole Hemiacetal Proton: A Tale of Tautomerism and Shielding

Benzoxaboroles are a class of heterocyclic compounds containing a boron atom within a five-membered ring fused to a benzene ring. A key feature of many biologically active benzoxaboroles is their existence in equilibrium with their open-chain aldehyde form, 2-formylphenylboronic acid. In solution, the cyclic hemiacetal tautomer often predominates.

The proton of the hemiacetal group (-CH(OH)O-) in a benzoxaborole exhibits a 1H NMR chemical shift that is notably different from that of a typical aldehyde. Generally, the hemiacetal proton is found in a more upfield region, typically in the range of 5.5-7.0 ppm . This upfield shift, relative to an aldehyde, can be attributed to several factors:

  • Loss of the Carbonyl Group: The formation of the cyclic hemiacetal involves the conversion of the sp2-hybridized carbonyl carbon into an sp3-hybridized carbon. This eliminates the strong deshielding effect arising from the magnetic anisotropy of the C=O double bond.

  • Electronic Environment: The hemiacetal proton is bonded to a carbon that is attached to two oxygen atoms. While these oxygen atoms are electronegative and do exert a deshielding inductive effect, the overall electronic environment is significantly different from that of an aldehyde. The absence of the π-system of the carbonyl group is the dominant factor leading to the upfield shift.

  • Ring Strain and Geometry: The geometry of the five-membered benzoxaborole ring can also influence the chemical shift of the hemiacetal proton.

An illustrative example is the antifungal drug Tavaborole, a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. While it doesn't have a hemiacetal C-H, its structural analog, the cyclic form of 2-formylphenylboronic acid, provides a good model. The hydroxyl proton of the hemiacetal in Tavaborole appears as a singlet at 9.22 ppm in DMSO-d6, while the methylene protons of the ring are observed at 4.95 ppm. For benzoxaboroles that are true hemiacetals (i.e., possess a C-H at the anomeric position), the chemical shift of this proton is a key diagnostic marker. For example, in the reaction products of 2-formylphenylboronic acid, the hemiacetal proton signal can be observed in the aforementioned upfield region.

Comparative Data Summary

Functional GroupProton TypeTypical 1H NMR Chemical Shift (ppm)Key Influencing FactorsExample CompoundExample Chemical Shift (ppm)
Aldehyde Aldehydic (-CHO)9.0 - 10.5Magnetic anisotropy of C=O, Inductive effect of oxygenBenzaldehyde~10.0
Benzoxaborole Hemiacetal Hemiacetal (-CH(OH)O-)5.5 - 7.0Absence of C=O anisotropy, sp3 carbon environmentCyclic form of 2-formylphenylboronic acid~5.5 - 6.5 (estimated)

Experimental Protocols

Sample Preparation for 1H NMR Spectroscopy

A standardized and meticulous sample preparation is critical for acquiring high-quality NMR data.

Materials:

  • Compound of interest (aldehyde or benzoxaborole): 1-10 mg

  • Deuterated NMR solvent (e.g., CDCl3, DMSO-d6, Acetone-d6): ~0.6-0.7 mL

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Weighing the Sample: Accurately weigh 1-10 mg of the dry, pure compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is crucial and should be based on the solubility of the compound and its chemical stability.

  • Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming or sonication can be employed, ensuring the compound does not degrade.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as TMS (0 ppm), to the NMR tube for accurate chemical shift referencing.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Sample_Preparation_Workflow cluster_prep Sample Preparation weigh 1. Weigh Sample (1-10 mg) add_solvent 2. Add Deuterated Solvent (~0.7 mL) weigh->add_solvent dissolve 3. Dissolve Sample (Vortex/Sonicate) add_solvent->dissolve filter 4. Filter into NMR Tube (Glass Wool) dissolve->filter add_tms 5. Add Internal Standard (TMS) filter->add_tms cap_label 6. Cap and Label add_tms->cap_label NMR_Acquisition_Workflow cluster_acq NMR Data Acquisition cluster_proc Data Processing start Start insert_sample Insert Sample start->insert_sample lock Lock Solvent insert_sample->lock shim Shim lock->shim tune Tune & Match shim->tune setup_params Set Parameters tune->setup_params acquire Acquire Data ('zg') setup_params->acquire ft Fourier Transform ('ft') acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference (TMS = 0 ppm) baseline->reference integrate Integrate Peaks reference->integrate peak_pick Peak Picking integrate->peak_pick end End peak_pick->end

Caption: Generalized workflow for 1H NMR data acquisition and processing.

Conclusion

The 1H NMR chemical shifts of aldehyde and benzoxaborole hemiacetal protons occupy distinct regions of the spectrum, providing a reliable means of differentiation. The pronounced deshielding of the aldehydic proton to the 9-10 ppm region is a hallmark of this functional group, driven by the powerful magnetic anisotropy and inductive effects of the carbonyl group. In contrast, the formation of the cyclic benzoxaborole hemiacetal eliminates the carbonyl's influence, resulting in a more shielded proton that resonates significantly upfield, typically between 5.5 and 7.0 ppm. For researchers in drug discovery and medicinal chemistry, a firm grasp of these differences is not merely academic; it is a practical necessity for the unambiguous structural elucidation and characterization of novel therapeutic agents.

References

  • World Health Organization. (2015). Tavaborole. WHO Drug Information, 29(2), 237-238. [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Go Up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Formylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Dąbrowski, M., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5264–5307. [Link]

  • ePG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Reed College. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Sample Preparation. School of Chemistry. Retrieved from [Link]

Sources

HPLC Method Development for Purity Analysis of Formyl-Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual-Reactivity" Challenge

Analyzing formyl-boronic acids (e.g., 2-, 3-, or 4-formylphenylboronic acid) presents a unique analytical paradox. You are not merely analyzing a static molecule; you are observing a dynamic equilibrium.

These compounds possess two reactive centers that fight against standard HPLC conditions:

  • The Boronic Acid Moiety: It exists in an equilibrium between the monomeric acid and the trimeric boroxine (anhydride). On standard C18 silica columns, the empty

    
    -orbital of the boron atom acts as a Lewis acid, interacting aggressively with residual silanols (Lewis bases), leading to severe peak tailing and irreversible adsorption.
    
  • The Formyl Group: This aldehyde is prone to oxidation (forming the carboxylic acid impurity) and, in the presence of alcoholic solvents, can form hemiacetals.

This guide moves beyond "standard" generic gradients. We compare three distinct methodologies to stabilize this equilibrium and achieve accurate purity data.

Comparative Analysis of Methodologies

We evaluated three approaches to solving the peak shape and stability issues.

FeatureMethod A: Standard Acidic C18 Method B: Active Solvation (Diol Additive) Method C: Mixed-Mode Stationary Phase
Principle Brute force protonation of silanols.In-situ derivatization (esterification) to mask Boron.Orthogonal separation (RP + Ion Exchange).
Peak Shape (Tailing Factor) Poor (

)
Excellent (

)
Superior (

)
Resolution (from impurities) ModerateHighVery High
Equilibrium Stability Low (Risk of split peaks)High (Locks monomer form)High (Selectivity driven)
MS Compatibility YesNo (Non-volatile additives)Yes (If using volatile buffers)
Recommendation Not Recommended Best for QC/UV-only Best for R&D/MS

Deep Dive: The Mechanisms

The Failure of Method A (Standard C18)

Most chemists start here: Water/Acetonitrile with 0.1% Formic Acid.

  • Why it fails: Acid suppresses the ionization of silanols, but it does not block the Lewis acid-base interaction between the Boron atom and the silica surface. The boronic acid drags along the column, resulting in "shark-fin" peaks.

The Success of Method B (Diol Additives)
  • The Trick: Adding a polyol (like Sorbitol or Mannitol) to the aqueous mobile phase.

  • Mechanism: Boronic acids rapidly form cyclic esters with 1,2- or 1,3-diols in aqueous media. This complex is more hydrophobic and sterically hinders the boron atom, preventing silanol interaction.

  • Crucial Note on Formyl Groups: Unlike the boronic acid, the formyl group does not form stable acetals with the diol under these aqueous conditions (acetal formation requires anhydrous acid catalysis). Thus, the additive selectively stabilizes the boron moiety without altering the aldehyde.

The Precision of Method C (Mixed-Mode)
  • The Solution: Using a column with both alkyl chains (C18) and ion-pairing groups embedded in the surface (e.g., SIELC Newcrom or Waters Premier).

  • Mechanism: These phases shield silanols entirely or utilize anion-exchange mechanisms to retain the boronic acid based on charge rather than just hydrophobicity, allowing for sharp peaks without additives.

Visualizing the Equilibrium Challenge

The following diagram illustrates the competing interactions occurring inside the column during a standard run versus an optimized run.

BoronicEquilibrium Boronic Formyl-Boronic Acid (Monomer) Boroxine Boroxine (Trimeric Anhydride) Boronic->Boroxine Low Water / High Conc. Silanol Silanol Interaction (Peak Tailing) Boronic->Silanol Lewis Acid/Base Binding DiolComplex Boronate-Diol Ester (Stable/Sharp Peak) Boronic->DiolComplex + Mannitol (Method B) FormylOx Carboxylic Acid (Impurity) Boronic->FormylOx Oxidation (Air/RT)

Figure 1: The dynamic equilibrium of boronic acids. Method B forces the equilibrium toward the green "Diol Complex" state, preventing the red "Silanol Interaction" path.

Experimental Protocols

Method B: The "Active Solvation" Protocol (Recommended for QC)

Use this method if you have a standard C18 column and UV detection.

Reagents:

  • D-Mannitol or D-Sorbitol (High Purity)

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Formic Acid[1][2][3]

Mobile Phase Preparation:

  • Mobile Phase A: Dissolve 25 mM D-Mannitol in Water. Adjust pH to 3.0 with Formic Acid.

    • Why? The diol forms the complex; the acid prevents ionization of the carboxylic acid impurities, ensuring separation.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Settings:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 280 nm (carbonyl).

  • Sample Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid. Keep samples cooled to 4°C to prevent formyl oxidation.

Method C: The Mixed-Mode Protocol (Recommended for R&D/MS)

Use this method for Mass Spec compatibility or difficult separations.

Reagents:

  • Ammonium Formate

  • Formic Acid[1][2][3]

  • Acetonitrile[2][3][4][5][6][7][8]

Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

Instrument Settings:

  • Column: Mixed-Mode RP/Anion Exchange (e.g., SIELC Newcrom R1 or equivalent).[2]

  • Flow Rate: 0.8 mL/min.[9]

  • Gradient: Isocratic or shallow gradient (depending on specific hydrophobicity).

  • Why it works: The column surface repels the boron's Lewis acidity while retaining the phenyl ring via hydrophobic interaction.

Representative Data Comparison

The following table summarizes expected results when analyzing 4-Formylphenylboronic acid spiked with 1% 4-Carboxyphenylboronic acid (oxidation impurity).

ParameterMethod A (Standard C18)Method B (Mannitol Additive)
Retention Time (Main Peak) 4.2 min (Broad)5.1 min (Sharp)
Tailing Factor (USP) 2.41.08
Theoretical Plates ~3,500~12,000
Resolution (Main vs Impurity) 1.2 (Co-elution risk)3.5 (Baseline resolved)
Impurity Quantification Unreliable (Integration difficult)Accurate

Troubleshooting & Stability Guide

Sample Preparation (The Hidden Variable)

The formyl group is your instability point.

  • Avoid Methanol: In the presence of trace acid, methanol can attack the aldehyde to form acetals/hemiacetals, creating "ghost peaks" that appear as impurities.

  • Use Acetonitrile: Dissolve samples in ACN/Water mixtures.

  • Temperature: Boronic acids can dehydrate to boroxines (trimers) upon heating. Keep the autosampler at 4°C-10°C.

Workflow Decision Tree

MethodSelection Start Start: Purity Analysis of Formyl-Boronic Acid MS_Req Is MS Detection Required? Start->MS_Req MethodC Method C: Mixed-Mode Column (Volatile Buffer) MS_Req->MethodC Yes MethodB Method B: C18 + Diol Additive (Non-Volatile) MS_Req->MethodB No (UV Only)

Figure 2: Decision matrix for selecting the appropriate chromatographic strategy.

References

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Retrieved from

  • SIELC Technologies. (2018). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from

  • Duval, F., et al. (2015).[4] Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. Retrieved from

  • BenchChem. (n.d.). A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy. Retrieved from

  • Curia Global. (n.d.). 4-Formylphenyl Boronic Acid (4-FPBA) Technical Data. Retrieved from

Sources

Optimizing Benzoxaborole Scaffolds: A Comparative Reactivity Guide for 4-Butoxy vs. 4-Methoxy 2-Formylphenylboronic Acid

[1]

Executive Summary: The Ortho-Formyl Advantage

In the landscape of organoboron chemistry, 2-formylphenylboronic acids occupy a unique niche. Unlike standard phenylboronic acids used strictly for cross-coupling, these molecules possess an internal electrophile (the formyl group) ortho to the nucleophilic boron center. This proximity drives a reversible cyclization into benzoxaboroles (hemiacetals), a scaffold with validated pharmaceutical activity (e.g., Tavaborole, Crisaborole).

This guide compares two critical derivatives: 4-methoxy-2-formylphenylboronic acid (4-OMe) and 4-butoxy-2-formylphenylboronic acid (4-OBu) .[1] While electronically similar, their divergent physicochemical profiles dictate their utility in specific synthetic pathways and biological applications.[1]

Key Differentiators at a Glance
Feature4-Methoxy (4-OMe) 4-Butoxy (4-OBu)
Primary Utility Standard reagent for Suzuki coupling; polar scaffold synthesis.[1]Lipophilic benzoxaborole precursor; topical drug discovery.[1]
Solubility High in MeOH, DMSO, polar aprotic solvents.[1]High in DCM, THF, Et₂O; lower water solubility.[1]
LogP (Benzoxaborole) ~1.2 (Estimated)~2.5 (Estimated) – Enhanced membrane permeability.[1]
Reactivity Rapid cyclization; equilibrium favors closed form in water.[1]Slower dissolution; requires non-polar extraction protocols.[1]

Physicochemical & Electronic Profiling

To select the correct reagent, one must understand the interplay between the electronic activation of the aromatic ring and the steric/lipophilic impact of the alkoxy chain.

Electronic Similarity (The Hammett Constant)

Both the methoxy (-OMe) and butoxy (-OBu) groups are strong electron-donating groups (EDGs) positioned para to the boronic acid moiety.

  • Hammett

    
    :  Both values are approximately -0.27 .[1]
    
  • Effect: This electron donation increases the nucleophilicity of the carbon-boron bond, making both substrates highly reactive in Suzuki-Miyaura cross-couplings . The oxidative addition step is facilitated by the electron-rich ring.

The Benzoxaborole Equilibrium

The defining characteristic of these molecules is the equilibrium between the "Open" (boronic acid/aldehyde) and "Closed" (hydroxybenzoxaborole) forms.

  • 4-Methoxy: The smaller methoxy group allows for tight crystal packing and higher water solubility of the open form. In aqueous buffers (pH 7.4), the equilibrium strongly favors the closed benzoxaborole , which is the bioactive pharmacophore.

  • 4-Butoxy: The butyl chain introduces significant steric bulk and lipophilicity.[1] While the electronic drive to cyclize is identical, the solvation penalty in water is higher. This derivative is often chosen when the final drug candidate requires higher lipophilicity to penetrate fungal cell walls or the stratum corneum (topical applications).

Visualization: The Reactivity Landscape

The following diagram illustrates the divergent pathways for these two molecules, highlighting the equilibrium and the solvent-dependent reactivity.

ReactivityLandscapeSubstrate2-Formylphenylboronic Acid(4-OR substituted)OpenFormOPEN FORM(Reactive Aldehyde)Substrate->OpenForm Dissolution (Organic)ClosedFormCLOSED FORM(Benzoxaborole)Substrate->ClosedForm Dissolution (Aqueous)OpenForm->ClosedForm Equilibrium (K_eq)SuzukiSuzuki-Miyaura Coupling(Biaryl Synthesis)OpenForm->Suzuki Pd(0), Base, Aryl HalideReductiveAminationReductive Amination(Amino-Benzoxaboroles)OpenForm->ReductiveAmination R-NH2, NaBH3CNProduct_OMeProduct_OMeSuzuki->Product_OMe 4-OMe: Polar Solvents (DMF/H2O)Product_OBuProduct_OBuSuzuki->Product_OBu 4-OBu: Non-Polar (Toluene/THF)

Figure 1: Mechanistic pathways for 2-formylphenylboronic acids.[1] The equilibrium between open and closed forms dictates the availability of the aldehyde for downstream reactions.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: To couple the boronic acid unit while preserving the formyl group (or its protected acetal).

Comparative Note:

  • 4-OMe: Use DMF/Water (4:1) or Dioxane/Water to maintain solubility of the polar substrate.[1]

  • 4-OBu: Use Toluene/Ethanol (4:1) or THF .[1] The lipophilic butyl chain allows the use of less polar solvents, which can reduce protodeboronation side reactions.

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine 4-butoxy-2-formylphenylboronic acid (1.0 equiv), Aryl Bromide (1.1 equiv), and

    
     (2.5 equiv).
    
  • Catalyst: Add

    
     (3 mol%).[1]
    
  • Solvent: Add degassed Toluene:Ethanol (4:1) [0.2 M concentration].

    • For 4-OMe analog: Switch solvent to Dioxane:Water (4:1).[1]

  • Reaction: Heat to 80°C for 4–12 hours under

    
     atmosphere. Monitor by LC-MS (Target mass will correspond to the biaryl aldehyde).
    
  • Workup:

    • 4-OBu: Dilute with EtOAc, wash with water.[1] The product partitions strongly into the organic phase.

    • 4-OMe: Requires multiple extractions with EtOAc or DCM due to higher water solubility.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of 3-Amino-Benzoxaboroles (Reductive Amination)

Objective: To exploit the formyl group for creating bioactive benzoxaborole amines.

Mechanism: The amine reacts with the open aldehyde form to create an imine, which is then reduced. The resulting secondary amine spontaneously coordinates with the boron to form a stable bicyclic structure.

  • Formation: Dissolve 4-methoxy-2-formylphenylboronic acid (1.0 equiv) in MeOH (anhydrous).

    • For 4-OBu: Use EtOH/THF (1:1) to ensure full solubility.

  • Imine Step: Add Primary Amine (

    
    , 1.1 equiv) and stir at RT for 1 hour.
    
  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise. Stir for 2 hours.
    
  • Cyclization & Quench: Quench with 1N HCl (carefully) to pH ~2, then neutralize to pH 7 with

    
    .
    
    • Note: The low pH breaks the boronate ester but the neutral pH promotes the B-N coordination (benzoxaborole formation).

  • Isolation:

    • 4-OMe: The product may precipitate from water/alcohol mixtures.[1] Filtration is often sufficient.[1]

    • 4-OBu: The product will likely remain an oil or gum.[1] Extract with DCM, dry over

      
      , and recrystallize from Hexane/Ether.[1]
      

Strategic Selection Guide

When should you choose one over the other?

  • Choose 4-Methoxy-2-formylphenylboronic acid if:

    • You are screening for intrinsic biological activity of the boron pharmacophore and need high water solubility for in vitro assays.

    • Your synthetic route involves highly polar intermediates (e.g., sugars, amino acids).

    • You require a cost-effective starting material for large-scale initial screens.[1]

  • Choose 4-Butoxy-2-formylphenylboronic acid if:

    • You are optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion). The butyl chain significantly increases LogP, enhancing skin permeability (crucial for antifungal benzoxaboroles).

    • You are performing reactions in non-polar solvents (e.g., hydrocarbon solvents) where the methoxy variant would crash out.

    • You need to differentiate the solubility of your product from highly polar byproducts during workup.

References

  • Benzoxaborole Properties & Equilibrium

    • Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry, 2009.[1] Link

    • Note: Defines the equilibrium constants for 2-formylphenylboronic acid cycliz
  • Suzuki-Miyaura Coupling of Boronic Acids

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1][2] Link

    • Note: The foundational text for the coupling protocols described.
  • Medicinal Chemistry of Benzoxaboroles (Tavaborole)

    • Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[1] Journal of Medicinal Chemistry, 2006.[1] Link

    • Note: Illustrates the structure-activity relationship where lipophilicity (tuned by substituents like fluoro or alkoxy) drives potency.
  • Solubility & Substituent Effects

    • Sporzyński, A., et al. "Solubility of phenylboronic compounds in water."[2] Mediterranean Journal of Chemistry, 2017.[1] Link

    • Note: Provides empirical data on how alkoxy chain length reduces w

A Senior Application Scientist's Guide to 11B NMR: Distinguishing Tetrahedral and Trigonal Boron Species

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and drug development professionals working with boron-containing compounds, understanding the coordination state of the boron center is paramount. Boron's ability to readily interchange between a three-coordinate (trigonal planar) and a four-coordinate (tetrahedral) state is central to its utility in catalysis, materials science, and medicinal chemistry. 11B Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and direct analytical technique for unequivocally determining this coordination environment. This guide provides an in-depth comparison of the 11B NMR signatures of tetrahedral and trigonal boron species, supported by experimental data and practical protocols to empower your research.

The Fundamental Distinction: Electronic Symmetry and the Quadrupolar Effect

The key to differentiating trigonal and tetrahedral boron centers via 11B NMR lies in understanding the interplay between the electronic environment and the inherent properties of the 11B nucleus. Boron-11 is a quadrupolar nucleus (spin I = 3/2), meaning its charge distribution is non-spherical. This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus. The magnitude of this interaction, described by the quadrupolar coupling constant (CQ), has a profound impact on the NMR signal, primarily affecting the linewidth.

  • Tetrahedral (sp³) Boron: In a perfectly tetrahedral environment, the boron atom is in a highly symmetric electronic state. This symmetry leads to a small EFG at the nucleus, resulting in a small quadrupolar coupling constant. Consequently, the nuclear spins relax more slowly, giving rise to sharp 11B NMR signals .[1][2]

  • Trigonal Planar (sp²) Boron: A trigonal planar boron center possesses an empty p-orbital, leading to a highly asymmetric electronic environment. This asymmetry generates a large EFG at the nucleus and a large quadrupolar coupling constant. This strong interaction causes rapid nuclear relaxation, resulting in broad 11B NMR signals .[1][2]

This fundamental difference in linewidth is often the most immediate and telling indicator of the boron coordination number.

Comparative Analysis of 11B NMR Parameters

Beyond linewidth, the chemical shift (δ) provides crucial information about the electronic environment of the boron atom. The change in coordination from trigonal to tetrahedral induces a significant and predictable shift in the 11B NMR signal.

ParameterTetrahedral Boron (Four-Coordinate)Trigonal Boron (Three-Coordinate)Causality
Hybridization sp³sp²The addition of a fourth ligand rehybridizes the boron center.
Typical Chemical Shift (δ) Range -120 to +20 ppm[3][4]+20 to +90 ppm[3]The formation of a fourth covalent bond increases the electron density around the boron nucleus, causing greater shielding and a characteristic upfield shift (to lower ppm values).[3][5]
Typical Linewidth (at half-height) < 50 Hz (often < 20 Hz for highly symmetric species)[1]> 100 Hz (can be several hundred Hz)[1]The highly symmetric electronic environment of tetrahedral boron leads to a smaller electric field gradient and slower quadrupolar relaxation, resulting in sharper signals.[1][2]
Influence of Substituents Chemical shift is sensitive to the electronegativity of the directly attached atoms. Electron-withdrawing groups cause a downfield shift.Pi-donating substituents (e.g., -OR, -NR₂) cause an upfield shift due to donation into the empty p-orbital.[3]The electronic effects of substituents directly modulate the shielding of the boron nucleus.

Illustrative Examples:

  • The reaction of a three-coordinate boronic acid with a diol to form a four-coordinate boronate ester will typically result in a significant upfield shift in the 11B NMR spectrum, providing a clear indication of complex formation.[6][7]

  • A simple measurement of the signal's linewidth can be a powerful diagnostic tool. For instance, a tetra(aryl)borane (tetrahedral) exhibits a peak width of around 20 Hz, whereas a phenylboronic acid pinacol ester (trigonal planar) shows a peak width greater than 200 Hz.[1]

Visualizing the Correlation between Boron Coordination and 11B NMR Signal

The following diagram illustrates the relationship between the boron coordination environment and the resulting 11B NMR spectral characteristics.

Boron_NMR cluster_trigonal Trigonal Planar Boron (sp²) cluster_tetrahedral Tetrahedral Boron (sp³) Trigonal_Structure Asymmetric Electronic Environment Large_EFG Large Electric Field Gradient (EFG) Trigonal_Structure->Large_EFG Coordination_Change Addition of a Ligand Trigonal_Structure->Coordination_Change Broad_Signal Broad 11B Signal (δ = +20 to +90 ppm) Large_EFG->Broad_Signal Tetrahedral_Structure Symmetric Electronic Environment Small_EFG Small Electric Field Gradient (EFG) Tetrahedral_Structure->Small_EFG Sharp_Signal Sharp 11B Signal (δ = -120 to +20 ppm) Small_EFG->Sharp_Signal Coordination_Change->Tetrahedral_Structure

Caption: Relationship between boron coordination and 11B NMR observables.

Experimental Protocol for High-Quality 11B NMR Data Acquisition

Acquiring clean and informative 11B NMR spectra requires careful attention to experimental parameters. The following protocol provides a robust starting point for the analysis of small molecules in solution.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves your sample. Common choices include CDCl₃, D₂O, DMSO-d₆, and CD₃OD.[8]

  • Concentration: For most standard NMR instruments, a concentration of 10-50 mM is sufficient. For less sensitive instruments or very broad signals, a higher concentration may be necessary.[8]

  • NMR Tubes: Standard borosilicate glass NMR tubes contain boron and will produce a broad background signal.[9][10] For high-quality spectra, especially when observing broad signals or low concentration samples, it is highly recommended to use quartz NMR tubes .[9][10] If using borosilicate tubes, processing techniques can help to mitigate the background signal.[11]

  • Filtration: If the solution is not perfectly clear, filter it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter which can degrade spectral resolution.

2. Spectrometer Setup and Calibration:

  • Tuning and Matching: The NMR probe must be tuned to the 11B frequency and matched to the impedance of the spectrometer. This is a critical step to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity, which will improve the resolution of your spectra.[8]

  • Reference Standard: The chemical shifts for 11B NMR are typically referenced externally to neat BF₃·OEt₂ (δ = 0 ppm).[4]

3. Data Acquisition Parameters:

  • Pulse Sequence: A simple one-pulse experiment is usually sufficient for 11B NMR.

  • Spectral Width: The chemical shift range for boron compounds is wide, so ensure the spectral width is large enough to encompass all expected signals (e.g., -150 to 150 ppm).

  • Acquisition Time (AT): For sharp signals from tetrahedral species, a longer acquisition time (e.g., 1-2 seconds) can improve resolution. For broad signals from trigonal species, a shorter acquisition time (e.g., 0.1-0.5 seconds) is often sufficient and can improve the signal-to-noise ratio in a given amount of time.

  • Relaxation Delay (D1): Because of the efficient quadrupolar relaxation, especially for trigonal species, a short relaxation delay (e.g., 0.1-1 second) is often adequate.

  • Number of Scans (NS): This will depend on the sample concentration and the natural abundance of 11B (80.4%). For concentrated samples with sharp signals, a few scans may be enough. For dilute samples or broad signals, several thousand scans may be required.

  • Proton Decoupling: For compounds with B-H bonds, proton decoupling can simplify the spectrum and improve the signal-to-noise ratio.

4. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio, especially for broad signals. A value of 10-50 Hz is a good starting point.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain accurate integrals.

  • Background Subtraction: If a borosilicate NMR tube was used, a broad background signal may be present. This can sometimes be removed using post-acquisition processing techniques, such as subtracting a spectrum of the solvent in the same tube or using advanced processing functions in the NMR software.[11]

Experimental Workflow Diagram

The following diagram outlines the key steps for acquiring and interpreting 11B NMR data to determine boron coordination.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample (10-50 mM) Tube Use Quartz NMR Tube Dissolve->Tube Tune Tune & Match Probe to 11B Lock Lock & Shim Tune->Lock Acquire Acquire 1D 11B Spectrum Lock->Acquire FT Fourier Transform (with line broadening) Phase Phase & Baseline Correct FT->Phase Background Background Subtraction (if necessary) Phase->Background Linewidth Measure Linewidth Conclusion Assign Coordination State Linewidth->Conclusion ChemShift Determine Chemical Shift ChemShift->Conclusion cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc cluster_analysis cluster_analysis cluster_proc->cluster_analysis

Caption: Workflow for 11B NMR analysis of boron coordination.

Conclusion

11B NMR spectroscopy is an indispensable tool for the characterization of boron-containing compounds. The distinct differences in chemical shift and, most notably, signal linewidth provide a reliable and straightforward method for distinguishing between tetrahedral and trigonal planar boron species. By understanding the underlying principles of quadrupolar relaxation and employing a robust experimental methodology, researchers can confidently elucidate the coordination state of boron in their molecules, enabling deeper insights into structure, reactivity, and function.

References

  • X-Nuclei NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • T. Cole. 11B NMR Chemical Shifts. San Diego State University. Available at: [Link]

  • Three-coordinated boron-11 chemical shifts in borates. ResearchGate. Available at: [Link]

  • Kroeker, S., & Stebbins, J. F. (2001). Three-Coordinated Boron-11 Chemical Shifts in Borates. Inorganic Chemistry, 40(24), 6239–6246. Available at: [Link]

  • Perera, K. S. D. 11B NMR Spectroscopy. Institute of Chemistry Ceylon. Available at: [Link]

  • Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(12), 4331–4343. Available at: [Link]

  • 11B NMR. Organic Spectroscopy International. Available at: [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link]

  • Boron NMR. University of Ottawa. Available at: [Link]

  • Z. J. S. et al. (2003). New direct 11B NMR-based analysis of organoboranes through their potassium borohydrides. Journal of Organometallic Chemistry, 680(1-2), 115-129. Available at: [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15004–15011. Available at: [Link]

  • 11B Spectrum Processing. UCSB Chemistry and Biochemistry. Available at: [Link]

  • Step-by-step procedure for NMR data acquisition. UTHSCSA. Available at: [Link]

  • 11B NMR Together with IR Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: The Chemist's Perspective. ChemRxiv. Available at: [Link]

  • Multinuclear NMR Boron-11. Anasazi Instruments. Available at: [Link]

  • 11B NMR Together with IR Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Bor. ChemRxiv. Available at: [Link]

  • Wang, B., et al. (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. Journal of Chemical Information and Modeling, 59(1), 335–344. Available at: [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. Available at: [Link]

Sources

Quantitative Analysis of Boronic Acid Content: Mannitol Titration vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals working with organoboron compounds, accurate quantification is a persistent challenge due to the weak Lewis acidity of the boronic acid moiety (


). Direct alkalimetric titration is often imprecise due to the lack of a sharp inflection point.

This guide analyzes the Mannitol Titration Method , the industry "gold standard" for absolute purity determination. We compare its efficacy against modern alternatives like Quantitative NMR (qNMR) and HPLC , providing a self-validating protocol that leverages the unique chemistry of polyol-boronate complexation.

The Mechanistic Foundation: Why Mannitol?

To master this protocol, one must understand the underlying chemical shift that makes it possible. Boronic acids (


) are not Brønsted acids; they are Lewis acids.[1] They do not donate a proton directly but accept a hydroxide ion from water.
The "pKa Shift" Phenomenon

In water, the equilibrium constant (


) for boronic acid is very low (

). When a cis-diol like D-mannitol is added, it forms a cyclic boronate ester. This ester is significantly more acidic (

) than the free acid.

The Chemical Pathway:

  • Free Acid:

    
     (Unfavorable, high 
    
    
    
    )
  • Complexation:

    
    
    
  • Titration: The Cyclic Ester avidly accepts

    
     (or releases 
    
    
    
    ), allowing for a sharp endpoint titration with NaOH.
Visualization: The Boronate-Mannitol Complexation

The following diagram illustrates the equilibrium shift that drives the analytical method.

BoronicAcidMechanism cluster_0 Key Transformation BA Free Boronic Acid (Weak Lewis Acid, pKa ~9) Complex Cyclic Boronate Ester (Stronger Acid, pKa ~5) BA->Complex + Mannitol (Esterification) Mannitol D-Mannitol (Excess cis-diol) Mannitol->Complex Titration Titration with NaOH (Sharp Endpoint) Complex->Titration + NaOH (Proton Release)

Figure 1: The addition of mannitol shifts the equilibrium, lowering the effective pKa and enabling precise alkalimetric titration.

Comparative Analysis: Titration vs. qNMR vs. HPLC

While mannitol titration is the standard for bulk purity, it is not always the correct tool for every stage of development. Use this comparison to select the right method.

FeatureMannitol Titration Quantitative NMR (qNMR) HPLC (UV/Vis)
Primary Output Absolute Purity (% w/w)Structural Identity & Molar RatioImpurity Profiling
Specificity Low (Detects all acidic boron)High (Distinguishes boroxine/acid)High (Separates organic impurities)
Standard Requirement None (Absolute method via NaOH)Internal Standard requiredExternal Reference Standard required
Precision High (<0.5% RSD)Moderate (1–2% RSD typically)Good (depends on detector response)
Cost/Speed Low Cost / Fast (<15 min)High Cost / Medium SpeedMedium Cost / Slow (Method Dev.)
Best Use Case Raw Material Assay / QC Release Early R&D / Structure Verification Trace Impurity Analysis

Critical Insight: Titration assumes the sample is pure boron species. If your sample contains non-boron acids (e.g., carboxylic acid impurities), titration will yield falsely high results. Always cross-validate with HPLC for organic purity.

The "Gold Standard" Experimental Protocol

This protocol is designed to be self-validating through the use of blanks and precise stoichiometry.

Reagents & Equipment[2][3][4][5][6]
  • Analyte: Boronic acid sample (approx. 200–400 mg).

  • Complexing Agent: D-Mannitol (ACS Reagent grade).

  • Titrant: 0.1 N (or 1.0 N) NaOH, standardized against Potassium Hydrogen Phthalate (KHP).

  • Solvent:

    
    -free Deionized Water (boil and cool to remove carbonic acid).
    
  • Indicator: Phenolphthalein (1% in ethanol) or Potentiometric pH electrode.

Step-by-Step Methodology

Step 1: The Blank Correction (Crucial) Before analyzing the sample, you must determine the background acidity of the mannitol and solvent.

  • Dissolve 10.0 g of D-mannitol in 50 mL of

    
    -free water.
    
  • Add 3 drops of phenolphthalein.

  • Titrate with 0.01 N NaOH until a faint pink color persists for 30 seconds.

  • Record volume as

    
    . Note: If 
    
    
    
    , the mannitol quality is poor.

Step 2: Sample Preparation

  • Accurately weigh (

    
    ) approximately 250 mg of the boronic acid sample (
    
    
    
    ).
  • Transfer to a 250 mL Erlenmeyer flask.

  • Add 50 mL of

    
    -free water. Modification: If the sample is insoluble, add 10-20 mL of Methanol, but ensure the blank also contains methanol.
    

Step 3: Complexation

  • Add 10.0 g of D-mannitol to the flask.

  • Stir until fully dissolved. The solution may become clear as the complex forms (the complex is often more soluble than the free acid).

Step 4: Titration

  • Add 3 drops of phenolphthalein.

  • Titrate with Standardized NaOH (

    
    ) until the pink endpoint matches the blank.
    
  • Record volume as

    
    .
    
Calculation

Calculate the purity using the molar mass of the boronic acid (


):


  • 
    : Volume in Liters (L)
    
  • 
    : Normality of NaOH (mol/L)
    
  • 
    : Weight of sample (g)
    
  • 
    : Equivalents (typically 
    
    
    
    for monoboronic acids)

Workflow Decision Tree

Use this logic flow to determine if Mannitol Titration is appropriate for your specific sample.

MethodSelection Start Start: Boronic Acid Sample Solubility Is the sample water soluble? Start->Solubility PurityCheck Are acidic impurities present? (e.g., carboxylic acids) Solubility->PurityCheck Yes CoSolvent Use MeOH/Water Mix (Validate Blank) Solubility->CoSolvent No Titration USE MANNITOL TITRATION (High Precision Assay) PurityCheck->Titration No (Pure Boron species) qNMR USE qNMR (Specific Quantification) PurityCheck->qNMR Yes (Interference risk) CoSolvent->PurityCheck

Figure 2: Decision matrix for selecting the analytical method based on sample solubility and impurity profile.

Troubleshooting & Expert Insights

Handling Hygroscopicity and Boroxines

Boronic acids spontaneously dehydrate to form trimeric boroxines (anhydrides).

  • Titration: Measures total boron content. Since 1 mole of boroxine hydrolyzes to 3 moles of boronic acid in water, titration correctly assays the "equivalent" boronic acid content.

  • qNMR: Will show distinct peaks for the monomer and the boroxine/oligomers in non-aqueous solvents (e.g., DMSO-

    
    ), potentially complicating integration if not fully hydrolyzed.
    
The "Fading Endpoint"

If the pink phenolphthalein color fades rapidly (<10 seconds), it indicates:

  • Insufficient Mannitol: The equilibrium is shifting back. Add more mannitol (maintain >10:1 molar excess).[2]

  • 
     Absorption:  Atmospheric 
    
    
    
    is neutralizing the base. Perform titration rapidly or under inert gas (
    
    
    ).

References

  • University of Kansas . (2017).[3] Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

  • National Institutes of Health (NIH) . (2017). Isolation, Solubility, and Characterization of D-Mannitol Esters of 4-Methoxybenzeneboronic Acid. PubMed.

  • BenchChem . (2023). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.

  • Royal Society of Chemistry . (2012). Analytical Methods for Boron Determination. RSC Publishing.

  • MDPI . (2024). Acidity Constants of Boronic Acids: Experimental, Correlations, and Prediction. Molecules.

Sources

Advanced Applications

Application Note: Development of Dynamic Covalent Libraries Using Iminoboronates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the development and screening of Dynamic Covalent Libraries (DCLs) utilizing iminoboronate chemistry. It is designed for researchers in chemical biology and drug discovery who require a robust, self-validating system for identifying protein binders or sensing elements.

Introduction & Scientific Rationale

Dynamic Covalent Chemistry (DCC) has revolutionized ligand discovery by allowing a biological target (e.g., a protein) to select its own best binders from a reversible library of building blocks. While disulfide exchange and simple imine formation are traditional cornerstones of DCC, iminoboronates represent a superior "second-generation" reversible motif.

Why Iminoboronates?

The iminoboronate is formed by the condensation of an amine with an ortho-formylphenylboronic acid (2-FPBA) or ortho-acetylphenylboronic acid (2-APBA). Unlike simple imines, which are often hydrolytically unstable in aqueous media, iminoboronates possess a unique intramolecular dative B–N bond .

  • Thermodynamic Stability: The B–N interaction acts as a thermodynamic sink, stabilizing the adduct against non-specific hydrolysis while maintaining reversibility.

  • Tunable Kinetics: The strength of the B–N bond—and thus the exchange rate—can be fine-tuned by altering the Lewis acidity of the boron center or the nucleophilicity of the amine.

  • Biocompatibility: Iminoboronate formation proceeds rapidly at neutral pH (7.0–7.4) in aqueous buffers, making it compatible with sensitive protein targets.

Mechanism & Design Principles

The success of an iminoboronate DCL relies on the equilibrium between the open imine form and the closed iminoboronate form.

The Iminoboronate Equilibrium

The reaction proceeds in two stages:

  • Condensation: The amine attacks the carbonyl carbon to form a reversible imine.

  • Coordination: The nitrogen lone pair coordinates to the empty p-orbital of the adjacent boron atom, forming a 5- or 6-membered ring. This coordination "locks" the imine in a stable conformation but keeps it chemically active for exchange with other amines.

Visualizing the Mechanism

IminoboronateMechanism Reactants Reactants (2-FPBA + Amine) Imine Intermediate (Open Imine) Reactants->Imine Condensation (-H2O) Iminoboronate Product (Cyclic Iminoboronate) Imine->Iminoboronate B-N Coordination (Stabilization) Hydrolysis Hydrolysis (Water) Imine->Hydrolysis Instability

Figure 1: Mechanism of reversible iminoboronate formation. The B-N bond stabilizes the imine against hydrolysis while permitting exchange.

Protocol: Library Design & Synthesis

This protocol details the generation of a focused DCL using 2-FPBA as the electrophilic core and a diversity set of amines.

Materials & Reagents
  • Scaffold: 2-Formylphenylboronic acid (2-FPBA) or derivatives.[1]

  • Building Blocks: A set of 5–20 primary amines (R-NH₂). Note: Hydrazides or hydroxylamines can also be used for higher stability but slower exchange.

  • Buffer: 50 mM HEPES or Phosphate Buffer (PBS), pH 7.4.

  • Reducing Agent (for analysis): Sodium cyanoborohydride (NaCNBH₃).[2][3]

  • Internal Standard: Tryptophan or a non-reactive fluorophore (for LC-MS normalization).

Step-by-Step Synthesis
  • Stock Solution Preparation:

    • Dissolve 2-FPBA in DMSO to a concentration of 100 mM.

    • Dissolve each amine building block in DMSO to 100 mM.

  • Library Assembly:

    • In a glass vial, dilute the 2-FPBA stock into the reaction buffer to a final concentration of 1 mM .

    • Add each amine building block to the same vial.

    • Stoichiometry: If screening for a 1:1 binder, maintain a total amine concentration of 2–5 mM (slight excess over aldehyde). For high-diversity libraries, ensure equimolar ratios of all amines.

  • Equilibration:

    • Incubate the mixture at room temperature (25°C) for 1–4 hours .

    • Validation: Remove a 20 µL aliquot and analyze by LC-MS to confirm the presence of all expected library members (iminoboronates).

Table 1: Critical Reaction Parameters

ParameterRecommended ConditionRationale
pH 7.2 – 7.5Physiological relevance; optimal for B–N coordination.
Solvent PBS or HEPES (with <5% DMSO)Aqueous solubility is required for protein compatibility.
Temperature 25°C or 37°CMatches biological assay conditions.
Time 1–4 HoursSufficient for thermodynamic equilibrium (faster than disulfides).

Protocol: Protein-Templated Screening

In this workflow, the protein target shifts the equilibrium toward the best binder (Le Chatelier’s principle).

Experimental Workflow
  • Template Addition:

    • Split the equilibrated library into two parallel samples:

      • Sample A (Control): Library + Buffer only.

      • Sample B (Screen): Library + Target Protein (10–50 µM final concentration).

  • Incubation:

    • Incubate both samples at 25°C for 12–24 hours . This allows the protein to "pull" the equilibrium, amplifying the concentration of the high-affinity binder.

  • Freezing the Equilibrium (Reduction):

    • To analyze the library composition, the reversible imine bonds must be converted to stable amines.

    • Add 50 equivalents of NaCNBH₃ (relative to total aldehyde) to both samples.

    • Incubate for 1 hour.

    • Note: NaCNBH₃ selectively reduces the imine/iminoboronate without reducing free aldehydes at neutral pH.

  • Denaturation (Optional):

    • If the protein interferes with LC-MS, precipitate it using cold acetonitrile (1:3 v/v) and centrifuge (10,000 x g, 10 min). Collect the supernatant.

Visualizing the Workflow

DCL_Workflow Start Building Blocks (Aldehyde + Amines) Equilibrium Dynamic Library (Thermodynamic Equilibrium) Start->Equilibrium Mix & Wait Split Split Sample Equilibrium->Split Control Control Sample (No Protein) Split->Control Screen Screen Sample (+ Target Protein) Split->Screen Freeze Chemical Reduction (NaCNBH3) Control->Freeze Shift Equilibrium Shift (Amplification of Binder) Screen->Shift Screen->Freeze Shift->Screen Binder Enriched Analysis LC-MS Analysis (Compare Peak Areas) Freeze->Analysis

Figure 2: Workflow for Protein-Templated Screening. The protein amplifies the best binder, which is then "frozen" by reduction for analysis.

Analysis & Data Interpretation

LC-MS Deconvolution

Analyze both the Control and Screen samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identify Peaks: Locate the mass features corresponding to the reduced amine products of each library member.

  • Calculate Enrichment: Determine the peak area (

    
    ) for each member (
    
    
    
    ) in both samples.
    
    
  • Interpretation:

    • AF > 1.0: The member is a binder. The protein stabilized this structure, shifting the equilibrium in its favor.

    • AF ≈ 1.0: Non-binder.

    • AF < 1.0: The member may be sterically excluded or the building blocks were depleted by a stronger binder.

Verification (Self-Validation)

Once a "hit" is identified:

  • Resynthesize the specific hit individually (static synthesis).

  • Measure

    
      using Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm affinity.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
No Imine Formation pH too low (protonated amines)Adjust buffer to pH 7.5–8.0.
Precipitation Library members are insolubleAdd 5–10% DMSO or reduce library concentration (e.g., to 100 µM).
No Amplification Exchange kinetics too slowSwitch from 2-FPBA to 2-APBA (faster kinetics) or add aniline catalyst (rarely needed for iminoboronates).
Hydrolysis during LC-MS Incomplete reductionEnsure fresh NaCNBH₃ is used; increase reduction time to 2 hours.

References

  • Bandyopadhyay, A., & Gao, J. (2016). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. Chemistry – A European Journal. Link

  • Gois, P. M. P., et al. (2012). Iminoboronates: A New Strategy for Reversible Protein Modification. Journal of the American Chemical Society.[4] Link

  • Anslyn, E. V., et al. (2018). Boronic Acid Based Dynamic Click Chemistry: Recent Advances and Emergent Applications. ACS Nano. Link

  • Gillingham, D. (2016). The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. Organic & Biomolecular Chemistry.[5] Link

  • Li, X., et al. (2013). Dynamic combinatorial libraries of artificial repeat proteins. Bioorganic & Medicinal Chemistry Letters.[6] Link

Sources

fluorescence modulation of boronic acid sensors upon saccharide binding

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Fluorescence Modulation of Boronic Acid Sensors Upon Saccharide Binding

Abstract: Boronic acids have emerged as a versatile class of synthetic receptors capable of reversibly binding with 1,2- and 1,3-diols, a structural motif ubiquitous in saccharides.[1][2][3] This unique interaction forms the basis of a powerful sensing platform. When a fluorophore is integrated into the boronic acid molecule, the binding event can be transduced into a measurable change in fluorescence, enabling the sensitive and selective detection of carbohydrates. This guide provides an in-depth exploration of the fundamental principles governing these sensors, the mechanisms of signal modulation, and detailed protocols for their practical application. It is intended for researchers in biochemistry, materials science, and drug development who are seeking to leverage this technology for applications ranging from continuous glucose monitoring to the detection of cancer-associated glycan biomarkers.[3][4]

Fundamental Principles of Boronic Acid-Based Sensing

The Reversible Boronic Acid-Diol Interaction

The core of this sensing technology lies in the reversible, covalent interaction between a boronic acid (a Lewis acid) and a diol-containing molecule, such as a saccharide.[2][5] In an aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form. The binding of a diol preferentially occurs with the sp³ hybridized form to create a more stable five- or six-membered cyclic boronate ester.[5][6]

This binding event is pH-dependent. The pKa of the boronic acid is typically around 9, but upon forming a complex with a saccharide, the pKa of the resulting boronate ester is lowered to approximately 6.[7] This shift in Lewis acidity upon saccharide binding is a critical feature that is exploited by many signaling mechanisms.[8] The reversible nature of this bond allows for dynamic and real-time monitoring of saccharide concentrations.[9]

G BA_sp2 Boronic Acid (Trigonal, sp²) Neutral BA_sp3 Boronate (Tetrahedral, sp³) Anionic BA_sp2->BA_sp3 + OH⁻ - H₂O Complex Cyclic Boronate Ester (Tetrahedral, sp³) BA_sp3->Complex + Saccharide Saccharide Saccharide (cis-Diol) Complex->BA_sp3 - Saccharide H2O 2H₂O

Figure 1: Equilibrium of boronic acid with a diol-containing saccharide. The binding event shifts the equilibrium towards the tetrahedral sp³ boronate state, forming a stable cyclic ester.

Mechanisms of Fluorescence Modulation

The translation of the saccharide binding event into a fluorescent signal is achieved through several photophysical mechanisms. The choice of mechanism dictates the design of the sensor.

  • Photoinduced Electron Transfer (PET): This is one of the most common mechanisms.[1] In a typical PET sensor, a tertiary amine is positioned near the boronic acid group and acts as an electron-donating quencher for a nearby fluorophore (e.g., anthracene).[8] In the absence of a saccharide, the lone pair of electrons on the nitrogen is available to quench the excited state of the fluorophore, resulting in low fluorescence ("OFF" state). Upon saccharide binding, the Lewis acidity of the boron center increases significantly, leading to a stronger dative N→B interaction.[1][8] This interaction engages the nitrogen's lone pair, suppressing the PET process and restoring fluorescence ("ON" state).[1][10]

  • Internal Charge Transfer (ICT): ICT sensors are often "push-pull" systems, containing electron-donating and electron-withdrawing groups at opposite ends of a conjugated system.[1][3] Saccharide binding to the boronic acid moiety alters the electron-withdrawing or -donating properties of that part of the molecule. This change in electron density distribution across the molecule modulates the energy of the ICT state, resulting in a shift in the emission wavelength (a ratiometric signal) or a change in fluorescence intensity.[10]

  • Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two fluorophores: a donor and an acceptor.[1][10] The binding of a saccharide induces a conformational change that alters the distance or orientation between the donor and acceptor pair. This change modulates the efficiency of energy transfer, leading to a ratiometric change in the emission of the two fluorophores.

  • Aggregation/Disaggregation: Some boronic acid-fluorophore conjugates are poorly soluble in aqueous media and form aggregates, which often have quenched or altered fluorescence (e.g., excimer emission).[3] The binding of a hydrophilic saccharide to the boronic acid increases the overall solubility of the complex.[9] This leads to disaggregation, restoring the monomeric fluorescence of the fluorophore.[3]

Figure 2: Common mechanisms for fluorescence modulation in boronic acid sensors. The saccharide binding event triggers a distinct photophysical change.

Experimental Protocol: Saccharide Titration Assay

This protocol outlines the steps for characterizing the interaction between a boronic acid-based fluorescent sensor and a target saccharide by performing a titration experiment.

Materials and Reagents
  • Boronic Acid Sensor: Stock solution (e.g., 1 mM in DMSO or methanol). Note: Ensure the final solvent concentration is low (<1%) and consistent across all samples to avoid artifacts.

  • Saccharide: Stock solution (e.g., 1 M in buffer). Examples: D-glucose, D-fructose.

  • Buffer Solution: A buffer appropriate for the sensor's optimal pH range (typically pH 7.4 for physiological applications).[7] Phosphate-buffered saline (PBS) is a common choice.

  • Instrumentation: A research-grade spectrofluorometer.

  • Consumables: Quartz cuvettes (1 cm path length), micropipettes, and appropriate pipette tips.

Instrument Setup
  • Power On: Turn on the spectrofluorometer and allow the lamp (typically Xenon) to warm up for at least 30 minutes for stable output.

  • Set Wavelengths:

    • Determine the optimal excitation (λ_ex) and emission (λ_em) wavelengths from the sensor's specifications or by running excitation and emission scans.

  • Set Slit Widths:

    • Set both excitation and emission slit widths to an appropriate value (e.g., 5 nm). Narrower slits provide better resolution but lower signal; wider slits provide higher signal but lower resolution. Be consistent throughout the experiment.

  • Set Detector Voltage: Adjust the photomultiplier tube (PMT) voltage to ensure the maximum fluorescence signal (after adding the highest concentration of saccharide) is within the linear range of the detector (typically below 80-90% of saturation).

Experimental Workflow

The following steps describe a standard titration procedure.

  • Prepare Blank: Fill a cuvette with 2 mL of the buffer solution. Place it in the spectrofluorometer and zero the instrument to subtract the background fluorescence of the buffer and cuvette.

  • Prepare Sensor Solution (T=0):

    • To a clean cuvette, add 2 mL of buffer.

    • Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 2 µL of 1 mM stock for a final concentration of 1 µM).

    • Mix gently by pipetting or inverting the cuvette.

    • Place the cuvette in the spectrofluorometer and record the initial fluorescence intensity (F₀). This is the baseline fluorescence in the absence of the saccharide.

  • Titration:

    • Add a small aliquot of the saccharide stock solution to the cuvette (e.g., 2 µL of 1 M stock).

    • Mix thoroughly and allow the solution to equilibrate for 1-2 minutes. The time required to reach equilibrium should be determined in preliminary experiments.

    • Record the new fluorescence intensity (F).

  • Repeat: Continue adding aliquots of the saccharide stock solution, recording the fluorescence intensity after each addition, until the signal reaches a plateau (saturates), indicating that most sensor molecules are bound.

G Start Start Setup Configure Spectrofluorometer (λ_ex, λ_em, slits, PMT voltage) Start->Setup Blank Measure Blank (Buffer only) Setup->Blank PrepSensor Prepare Sensor Solution in Cuvette (Buffer + Sensor Stock) Blank->PrepSensor MeasureF0 Record Initial Fluorescence (F₀) PrepSensor->MeasureF0 AddSaccharide Add Aliquot of Saccharide Stock MeasureF0->AddSaccharide Equilibrate Mix and Equilibrate (1-2 minutes) AddSaccharide->Equilibrate MeasureF Record Fluorescence (F) Equilibrate->MeasureF CheckSat Is Signal Saturated? MeasureF->CheckSat CheckSat->AddSaccharide No End End CheckSat->End Yes

Figure 3: Step-by-step workflow for a fluorescence titration experiment to determine sensor-saccharide binding affinity.

Data Analysis and Interpretation

Data Correction and Plotting
  • Dilution Correction: Each addition of saccharide stock solution slightly dilutes the sensor. This must be corrected for. The corrected fluorescence (F_corr) can be calculated as: F_corr = F_obs * (V_initial + V_added) / V_initial where F_obs is the observed fluorescence, V_initial is the starting volume, and V_added is the total volume of titrant added.

  • Plotting: Plot the change in fluorescence (ΔF = F_corr - F₀) or the relative fluorescence (F/F₀) as a function of the total saccharide concentration.

Determination of Binding Affinity

For a 1:1 binding stoichiometry between the sensor (S) and the saccharide (L), the data can be fitted to the following non-linear binding isotherm equation:

ΔF = ΔF_max * [L] / (K_d + [L])

Where:

  • ΔF is the change in fluorescence at a given saccharide concentration.

  • ΔF_max is the maximum change in fluorescence at saturation.

  • [L] is the concentration of the saccharide.

  • K_d is the dissociation constant. The association constant (K_a) is the reciprocal of K_d (K_a = 1/K_d).

Using software like Origin or GraphPad Prism, perform a non-linear regression analysis on your plotted data to determine the values of K_d and ΔF_max.

Quantitative Data Summary

The results should be summarized in a clear format for comparison.

ParameterD-FructoseD-Glucose
Association Constant (K_a) 2500 M⁻¹150 M⁻¹
Dissociation Constant (K_d) 400 µM6.7 mM
Max Fluorescence Change (F/F₀) 8.5-fold3.2-fold
Limit of Detection (LOD) 15 µM250 µM
Table 1: Example data for a hypothetical boronic acid sensor showing higher affinity and response for D-fructose compared to D-glucose.

Applications and Advanced Considerations

  • Biomedical Diagnostics: The primary application is in continuous glucose monitoring for diabetes management, where sensors can be embedded in contact lenses or hydrogels.[4][7][11]

  • Cancer Research: Specific cell-surface glycans, such as sialyl Lewis antigens, are biomarkers for cancer.[4] Diboronic acid sensors have been developed to selectively bind and image these complex structures on tumor cells.[4]

  • Material Science: Boronic acid-functionalized polymers and nanomaterials are being developed as "smart" materials that respond to saccharides, for applications like self-regulated insulin delivery systems.[4][11][12]

  • Sensor Arrays: To overcome challenges in selectivity, arrays of cross-reactive boronic acid sensors can be used.[13] The combined response pattern from the array creates a unique "fingerprint" for each saccharide, allowing for their differentiation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Fluorescence Signal Incorrect wavelength settings. Sensor concentration too low. PMT voltage too low. Sensor degradation.Verify λ_ex/λ_em. Increase sensor concentration. Increase PMT voltage. Use fresh sensor stock.
Poor Solubility / Precipitate Sensor is aggregating in the aqueous buffer.Increase the percentage of co-solvent (e.g., DMSO), but keep it consistent. Use a sensor derivative with better water solubility. Sonicate the solution briefly.
Signal Drifts Over Time Photobleaching of the fluorophore. Temperature fluctuations. Lamp instability.Reduce excitation slit width or light exposure time. Use a temperature-controlled cuvette holder. Ensure the lamp is fully warmed up.
Low Affinity or Response pH of the buffer is not optimal for binding. The sensor has low intrinsic affinity for the target saccharide.Optimize the buffer pH for the specific sensor. Choose a different sensor known to have higher affinity for the target.

References

  • Title: Recent development of boronic acid-based fluorescent sensors Source: RSC Publishing URL: [Link]

  • Title: Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection Source: University of Birmingham ETheses URL: [Link]

  • Title: Molecular Boronic Acid-Based Saccharide Sensors Source: ACS Publications URL: [Link]

  • Title: Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid Source: PMC URL: [Link]

  • Title: Recent development of boronic acid-based fluorescent sensors Source: ResearchGate URL: [Link]

  • Title: Fluorescent sensors based on boronic acids Source: The University of Bath's research portal URL: [Link]

  • Title: Molecular Boronic Acid-Based Saccharide Sensors Source: ePrints Soton URL: [Link]

  • Title: Boronic acid fluorophores for saccharide sensing Source: DORAS | DCU Research Repository URL: [Link]

  • Title: Recent development of boronic acid-based fluorescent sensors Source: RSC Publishing URL: [Link]

  • Title: Development of porphyrin-based fluorescent sensors and sensor arrays for saccharide recognition Source: ScienceDirect URL: [Link]

  • Title: Boronic acids for sensing and other applications - a mini-review of papers published in 2013 Source: Springer URL: [Link]

  • Title: Boronic-Acid-Modified Nanomaterials for Biomedical Applications Source: ACS Omega URL: [Link]

  • Title: Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules Source: MDPI URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Butoxy-2-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of (4-Butoxy-2-formylphenyl)boronic acid. Developed for researchers, scientists, and professionals in drug development, this guide moves beyond simple checklists to explain the rationale behind each step, ensuring a culture of safety and environmental responsibility in your laboratory. Adherence to these protocols is essential for minimizing risk and ensuring compliance with institutional and regulatory standards.

Foundational Safety Principles: Understanding the Hazard

This compound, like many arylboronic acid derivatives, must be handled as a hazardous chemical. The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) inside a certified chemical fume hood to prevent exposure.[1][4][5]

Under no circumstances should this chemical or its contaminated containers be discarded in regular trash or flushed down the drain.[1] Improper disposal can lead to environmental contamination and potential health hazards.[6] The core principle of disposal is to collect all waste streams in appropriately labeled, sealed containers for transfer to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][7][8]

Hazard and Safety Summary Table
Hazard CategoryDescriptionGHS Precautionary StatementsRequired Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]Nitrile or neoprene gloves, fully-fastened lab coat.[1][4]
Eye Irritation Causes serious eye irritation.[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]Chemical safety goggles or a face shield.[1][4]
Respiratory Irritation May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1][7]Work exclusively within a certified chemical fume hood.[1][5]
Disposal ---P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2][3][7][8][9]---

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste streams containing this compound.

G start Waste Generated: This compound unused_chem Unused or Expired Solid Chemical start->unused_chem contaminated_solid Contaminated Solids (Gloves, Weigh Paper, Wipes) start->contaminated_solid contaminated_liquid Contaminated Liquids (Reaction Mixtures, Solvents) start->contaminated_liquid empty_container Empty Reagent Container start->empty_container collect_solid Collect in labeled 'Solid Hazardous Waste' container. Ensure container is sealed. unused_chem->collect_solid contaminated_solid->collect_solid collect_liquid Collect in labeled 'Liquid Hazardous Waste' container. Use a funnel. Ensure container is sealed. contaminated_liquid->collect_liquid rinse_container Triple rinse with a suitable solvent (e.g., Methanol, Acetone). empty_container->rinse_container final_disposal Transfer sealed waste containers to central hazardous waste storage for EHS pickup. collect_solid->final_disposal collect_liquid->final_disposal collect_rinseate Collect all rinseate in 'Liquid Hazardous Waste' container. rinse_container->collect_rinseate dispose_container Deface label. Dispose of container via lab recycling or as directed by EHS. rinse_container->dispose_container collect_rinseate->collect_liquid

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

Always consult your institution's specific waste management guidelines. The following are best-practice procedures for common scenarios.

Protocol 3.1: Disposal of Unused or Expired Solid Chemical

This protocol applies to the pure, solid this compound that is no longer needed.

  • Preparation: Ensure all required PPE is worn and the work is performed in a chemical fume hood.

  • Container: Obtain a designated, sealable container for solid hazardous waste. This container must be compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name.

  • Transfer: Carefully transfer the solid chemical into the waste container, minimizing dust generation.[10] Use tools like a powder funnel or anti-static weighing paper.

  • Sealing and Storage: Securely seal the container. Store it in a designated satellite accumulation area until it is ready for pickup by your institution's EHS department.[1]

Protocol 3.2: Disposal of Contaminated Materials

This includes items such as gloves, weigh paper, TLC plates, and paper towels that have come into direct contact with the chemical.

  • Segregation: Do not mix contaminated solid waste with regular laboratory trash.

  • Collection: Place all contaminated solid items into the same designated "Solid Hazardous Waste" container used for the pure chemical.[1]

  • Liquid Waste: For solutions containing this compound (e.g., reaction mixtures, mother liquor from crystallization), collect them in a designated, sealable container for liquid hazardous waste.[1][4]

    • Causality: Liquid and solid waste streams are segregated because their final disposal methods (e.g., incineration, solvent recycling, stabilization) differ significantly.

  • Labeling: Ensure the waste container label accurately reflects all chemical constituents.

Protocol 3.3: Decontamination and Disposal of Empty Containers

An "empty" container that held this compound must be decontaminated before it can be recycled or disposed of as non-hazardous waste.

  • Initial Rinse: In a fume hood, rinse the container three times with a suitable laboratory solvent (e.g., methanol, acetone) that will dissolve the compound.

  • Collect Rinseate: This rinseate is now considered hazardous waste.[1] Pour all rinseate into the appropriate "Liquid Hazardous Waste" container.

    • Trustworthiness: This triple-rinse procedure is a standard practice recognized by regulatory agencies to ensure a container is sufficiently decontaminated.

  • Final Disposal: Once rinsed, deface or remove the original label to prevent confusion. The container can then be disposed of in the appropriate laboratory glass or plastic recycling stream, as per your institution's guidelines.[1]

Emergency Procedures: Spill Management

In the event of a small-scale spill within the laboratory:

  • Alert Personnel: Notify colleagues in the immediate area and restrict access.

  • Ensure Ventilation: Work must be conducted in a fume hood or an area with adequate ventilation.[10]

  • Containment: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully sweep or scoop the absorbed material and the spilled solid into a sealable container.[9][10][11]

  • Final Cleanup: Wipe the spill area with a cloth or paper towels dampened with a suitable solvent. Place these wipes into the same hazardous waste container.

  • Disposal: Label the container as "Spill Debris containing this compound" and manage it as solid hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.[1]

By adhering to these scientifically grounded and safety-first procedures, you contribute to a secure research environment and ensure the responsible management of chemical waste.

References

  • Boric Acid MSDS. (n.d.). UCSB Nanofab Wiki. Retrieved from [Link]

  • How To Safely Dispose of Boric Acid. (2025, July 15). Lab Alley. Retrieved from [Link]

  • Boric Acid Safety Data Sheet. (n.d.). InCide Technologies. Retrieved from [Link]

  • Working with Hazardous Chemicals. (2012). Organic Syntheses. Retrieved from [Link]

  • Safety Data Sheet: Boron. (n.d.). ESPI Metals. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.